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  • Product: (Pentamethylcyclopentadienyl)iridium dichloride dimer
  • CAS: 12354-84-6

Core Science & Biosynthesis

Foundational

(pentamethylcyclopentadienyl)iridium dichloride dimer CAS 12354-84-6 specifications

An In-depth Technical Guide to (Pentamethylcyclopentadienyl)iridium Dichloride Dimer (CAS 12354-84-6) A Senior Application Scientist's Field Guide to a Cornerstone Catalyst Precursor For researchers and professionals in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (Pentamethylcyclopentadienyl)iridium Dichloride Dimer (CAS 12354-84-6)

A Senior Application Scientist's Field Guide to a Cornerstone Catalyst Precursor

For researchers and professionals in synthetic chemistry and drug development, the selection of a catalyst precursor is a critical decision that dictates the efficiency, selectivity, and sustainability of a synthetic route. Among the elite class of organometallic compounds, the (Pentamethylcyclopentadienyl)iridium Dichloride Dimer, commonly abbreviated as [Cp*IrCl₂]₂, stands out as a remarkably versatile and robust tool. This guide synthesizes technical data with practical, field-proven insights to provide a comprehensive understanding of this essential reagent.

Core Identity: Structure and Physicochemical Properties

[Cp*IrCl₂]₂ is an air-stable, orange to red crystalline solid that serves as a gateway to a vast array of iridium(III) catalysts.[1][2] Its stability and well-defined nature make it a reliable starting material in both academic and industrial laboratories.[3]

Molecular Architecture

The compound's structure is central to its reactivity. It exists as a dimer where two iridium centers are linked by two bridging chloride ligands.[4] Each iridium atom is in a +3 oxidation state and adopts a pseudo-octahedral geometry.[2][4] This coordination sphere is completed by a bulky, electron-donating pentamethylcyclopentadienyl (Cp) ligand and one terminal chloride ligand.[4] The Cp ligand is a crucial component; its steric bulk and strong electron-donating properties enhance the stability and catalytic activity of derived complexes.[3]

The key structural feature is the pair of chloro-bridges. These bonds are relatively labile and can be cleaved by coordinating solvents or ligands, which is the foundational step for generating catalytically active monomeric species.[2]

Caption: Dimeric structure of [Cp*IrCl₂]₂.
Key Specifications

The following table summarizes the essential physical and spectroscopic properties of the dimer.

PropertyValueReference(s)
CAS Number 12354-84-6[5]
Molecular Formula C₂₀H₃₀Cl₄Ir₂[2][6]
Molecular Weight 796.71 g/mol [2]
Appearance Orange to red crystalline powder/solid[1][2][5]
Melting Point >230 °C, Decomposes at ~245 °C[2][4][7]
Solubility Soluble in dichloromethane, chloroform; Poorly soluble in water, hexane[2][4]
¹H NMR (CDCl₃) δ ≈ 1.52 - 1.62 ppm (singlet, 30H)[4][8]
Stability Generally air-stable solid[2]

Synthesis and Safe Handling

The reliability of any catalytic process begins with the quality of the precursor. The standard synthesis of [Cp*IrCl₂]₂ is a straightforward procedure, valued for its high yield and purity.

Standard Synthetic Protocol

The dimer is typically prepared by reacting hydrated iridium(III) chloride with pentamethylcyclopentadiene (Cp*H) in a suitable alcohol solvent, such as methanol.[4]

Step-by-Step Methodology:

  • Inert Atmosphere: The entire procedure must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques to prevent oxidation of the reagents and intermediates.

  • Reagent Charging: To a round-bottom flask equipped with a reflux condenser, add iridium(III) chloride hydrate (IrCl₃·nH₂O) and an excess of pentamethylcyclopentadiene (Cp*H).

  • Solvent Addition: Add degassed methanol as the solvent. The causality here is that methanol is polar enough to dissolve the iridium salt and serves as a suitable medium for the reaction temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 48 hours. The prolonged heating is necessary to drive the ligand exchange and dimerization to completion.[4]

  • Isolation: Upon cooling, the orange product precipitates from the solution. The solid is collected by filtration.

  • Purification: The crude product is washed with cold methanol and diethyl ether to remove unreacted starting materials and soluble impurities. For higher purity, recrystallization from a chloroform/hexane mixture can be performed.[4] The yield is typically around 80%.[4]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents IrCl₃·nH₂O + Cp*H in Methanol reflux Reflux under N₂ (48 hours) reagents->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter wash Wash with MeOH/Ether filter->wash dry Dry in vacuo wash->dry product [Cp*IrCl₂]₂ dry->product

Caption: General workflow for the synthesis of [Cp*IrCl₂]₂.
Safety and Handling

While the solid is relatively stable, proper handling is crucial for safety and maintaining reagent integrity.

Hazard ClassPrecautionary Statement
Irritant Causes skin and serious eye irritation (H315, H319).[9]
Respiratory May cause respiratory irritation (H335).[9]
Handling Wear protective gloves, clothing, and eye protection (P280). Avoid breathing dust (P261).[10]
Storage Store in a cool, dark, and tightly sealed container under an inert atmosphere.[11] Keep away from strong oxidizing agents.[11]

Core Reactivity: The Bridge-Cleavage Reaction

The utility of [CpIrCl₂]₂ as a precursor stems almost entirely from the predictable cleavage of its chloride bridges. This reaction converts the stable dimer into highly reactive 16-electron monomeric [CpIrCl₂L] species, which are often the true catalysts or can be further modified.

Caption: General schematic of the bridge-cleavage reaction.

This fundamental transformation is the entry point for nearly all catalytic applications. The choice of the incoming ligand 'L' is critical and is used to tune the steric and electronic properties of the resulting catalyst to achieve the desired reactivity and selectivity.

Premier Applications in Catalysis

[Cp*IrCl₂]₂ is not merely a reagent; it is an enabling technology for some of the most important transformations in modern organic synthesis.

Asymmetric Transfer Hydrogenation (ATH)

This is arguably one of the most impactful applications. In ATH, [Cp*IrCl₂]₂ is combined with a chiral ligand—typically a diamine or an amino alcohol—to generate a catalyst for the reduction of prochiral ketones and imines to chiral alcohols and amines.[2][5] This method is highly valued in pharmaceutical development for its mild conditions, operational simplicity, and use of safe hydrogen donors like isopropanol or formic acid.

Causality of the Catalytic System:

  • [CpIrCl₂]₂: Provides the robust CpIr(III) scaffold.

  • Chiral Ligand (e.g., TsDPEN): Creates the chiral environment necessary for enantioselective hydrogen transfer.

  • Base (e.g., KOtBu, NaOH): Activates the hydrogen donor (e.g., isopropanol) and facilitates the formation of the active iridium-hydride species.

ATH_Cycle precatalyst [CpIr(L)Cl] active_catalyst [CpIr(L)H] precatalyst->active_catalyst Base, iPrOH - Acetone, -Cl⁻ substrate_complex Substrate Coordination active_catalyst->substrate_complex Ketone (Substrate) product_complex Product Release substrate_complex->product_complex Hydride Transfer (Stereodetermining Step) product_complex->active_catalyst Chiral Alcohol (Product)

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
C-H Activation and Functionalization

Directly functionalizing C-H bonds is a primary goal of modern synthesis, as it offers a more atom-economical approach to building molecular complexity. Iridium complexes derived from [Cp*IrCl₂]₂ are exceptionally proficient at catalyzing these transformations.[1] They can direct the functionalization of otherwise inert C-H bonds through various mechanisms, enabling reactions like arylation, alkylation, and amination. This capability is particularly powerful for the late-stage modification of complex drug candidates.

Sustainable Amine Synthesis via Hydrogen-Borrowing

"Green chemistry" principles are increasingly driving process development. The hydrogen-borrowing (or hydrogen-transfer) methodology, catalyzed by [Cp*IrCl₂]₂-derived systems, is a prime example.[3][12] This process allows for the synthesis of amines by directly coupling alcohols and amines.[3] The alcohol is transiently oxidized to an aldehyde (releasing H₂ to the iridium center), which then undergoes condensation with the amine to form an imine. The iridium-hydride species then reduces the imine to the final amine product. The only byproduct is water, making it a highly sustainable alternative to traditional methods that use stoichiometric reagents and generate significant waste.[3]

Conclusion

(Pentamethylcyclopentadienyl)iridium Dichloride Dimer is far more than a simple organometallic compound; it is a strategic precursor for innovation. Its well-defined structure, predictable reactivity, and access to a multitude of powerful catalytic transformations make it an indispensable resource. For the modern researcher focused on efficiency, selectivity, and sustainability, a thorough understanding of [Cp*IrCl₂]₂ is not just beneficial—it is essential for pushing the boundaries of chemical synthesis.

References

  • Understanding the Applications of (Pentamethylcyclopentadienyl)iridium(III) Chloride Dimer. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Pentamethylcyclopentadienyl iridium dichloride dimer. Grokipedia. Available at: [Link]

  • Pentamethylcyclopentadienyl iridium dichloride dimer. Wikipedia. Available at: [Link]

  • (Pentamethylcyclopentadienyl)Iridium(Iii) Dichloride Dimer 95.0%. PureSynth. Available at: [Link]

  • Optimizing Chemical Synthesis with (Pentamethylcyclopentadienyl)iridium(III) Chloride Dimer. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Pentamethylcyclopentadienyliridium(III) chloride, dimer. MilliporeSigma. Available at: [Link]

  • CAS Number 12354-84-6 | (Pentamethylcyclopentadienyl)iridium(III) Dichloride Dimer. American Elements. Available at: [Link]

  • (Pentamethylcyclopentadienyl)iridium(III) Dichloride Dimer. PubChem. Available at: [Link]

  • Supporting information [Cp*RhCl2]2: Mechanosynthesis and applications in C–H bond functi. Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

The Solution Dynamics of (Pentamethylcyclopentadienyl)iridium Dichloride Dimer: A Technical Guide for Organometallic Catalysis

As a cornerstone precursor in modern organometallic chemistry, the (pentamethylcyclopentadienyl)iridium dichloride dimer—commonly abbreviated as [Cp∗IrCl2​]2​ —drives critical innovations in C-H functionalization, transf...

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Author: BenchChem Technical Support Team. Date: March 2026

As a cornerstone precursor in modern organometallic chemistry, the (pentamethylcyclopentadienyl)iridium dichloride dimer—commonly abbreviated as [Cp∗IrCl2​]2​ —drives critical innovations in C-H functionalization, transfer hydrogenation, and asymmetric catalysis. However, a recurring challenge in drug development and synthetic methodology is managing its complex solubility profile.

As a Senior Application Scientist, I frequently observe that reaction failures involving [Cp∗IrCl2​]2​ rarely stem from intrinsic catalyst inactivity; rather, they arise from a fundamental misunderstanding of its solvation thermodynamics and phase behavior. This whitepaper deconstructs the solubility profile of [Cp∗IrCl2​]2​ , explaining the causality behind solvent selection and providing self-validating protocols for its manipulation.

The Thermodynamic Basis of [Cp∗IrCl2​]2​ Solvation

To understand how [Cp∗IrCl2​]2​ behaves in solution, we must first analyze its molecular architecture. The complex is a C2h​ -symmetric dimer consisting of two pseudo-octahedral Iridium(III) centers bridged by two chloride ligands. Each iridium atom is capped by a highly lipophilic pentamethylcyclopentadienyl ( Cp∗ ) ring and bears one terminal chloride.

This structure creates a thermodynamic dichotomy:

  • The Lipophilic Exterior: The Cp∗ ligands provide a hydrophobic shield, which theoretically suggests compatibility with non-polar solvents.

  • The Polar Core: The Ir2​(μ−Cl)2​ bridging core is highly polar and rigid, resulting in a high lattice energy in the solid state (manifesting as stable orange microcrystals that decompose only at ~245 °C)[1].

To dissolve the intact dimer without cleaving the chloride bridges, a solvent must possess a specific balance of polarizability (to interact with the Cp∗ rings via dispersion forces) and a sufficient dielectric constant (to stabilize the polar Ir-Cl bonds). This is why halogenated solvents are uniquely effective, while purely non-polar hydrocarbons fail to overcome the lattice energy.

SolubilityDynamics cluster_solvents Solvent Interaction Pathways Dimer [Cp*IrCl₂]₂ Dimer (Orange Microcrystals) Chlorinated Chlorinated Solvents (DCM, Chloroform) Optimal Solvation (Intact) Dimer->Chlorinated Dipole-Dipole NonPolar Non-Polar Solvents (Hexane, Toluene) Insoluble / Suspension Dimer->NonPolar Aggregation Coordinating Coordinating Solvents (MeCN, DMSO) Bridge Cleavage (Monomer) Dimer->Coordinating Ligand Exchange

Fig 1: Thermodynamic pathways of [Cp∗IrCl2​]2​ solvation across different organic solvent classes.

Empirical Solubility Profile Across Solvent Classes

The empirical solubility of [Cp∗IrCl2​]2​ dictates its utility in different stages of chemical development, from stock solution preparation to high-temperature catalysis. The data below synthesizes established literature parameters into an actionable matrix.

Solvent ClassRepresentative SolventSolubility LevelState of ComplexTypical Application
Chlorinated Dichloromethane (DCM), Chloroform ( CHCl3​ )High Intact DimerNMR spectroscopy ( CDCl3​ ), stock solutions, ambient catalysis[2].
Polar Aprotic Acetone, Tetrahydrofuran (THF)Sparingly Soluble Intact DimerCo-solvents for biphasic or aqueous reaction mixtures[3].
Protic Methanol (MeOH), Ethanol (EtOH)Sparingly Soluble Intact Dimer / SolvatedPrecursor synthesis (refluxing IrCl3​ with Cp∗H )[1].
Aromatic Toluene, BenzeneLow / Insoluble SuspensionHigh-temperature C-H activation (acts as a slow-release reservoir)[4].
Aliphatic Hexane, PentaneInsoluble Solid PrecipitateAnti-solvent for purification and crystallization[1].
Aqueous Water ( H2​O )Insoluble AggregatedBiological assays (requires ligand modification for solubility)[5].

Note: While the intact dimer is insoluble in water, derivatization with N-heterocyclic carbenes (NHCs) or hydrophilic ligands can yield moderate aqueous solubility (e.g., ~18 µM for specific antimicrobial derivatives)[5].

The "Precatalyst Reservoir" Paradigm: Causality in Toluene

A common paradox encountered by junior researchers is the widespread use of toluene in [Cp∗IrCl2​]2​ -catalyzed reactions, despite the dimer's notoriously low solubility in this solvent[4].

The Causality: This is a deliberate kinetic strategy. In reactions such as aerobic oxidations or directed C-H amidations, the active catalytic species is a highly reactive monomer. If the reaction is run in a solvent where the dimer is fully soluble (like DCM), the rapid generation of high concentrations of the active monomer can lead to bimolecular decomposition pathways (e.g., formation of inactive Ir-Ir bonded species or off-target ligand oxidation).

By utilizing toluene, the insoluble [Cp∗IrCl2​]2​ acts as a heterogeneous precatalyst reservoir . As the minimal amount of dissolved dimer is activated and enters the catalytic cycle, the equilibrium slowly pulls more dimer into solution. This maintains a low, steady-state concentration of the active catalyst, dramatically extending the catalyst's lifetime at elevated temperatures.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By observing specific visual and physical cues, researchers can confirm the success of the solvation or activation step before committing valuable substrates.

Protocol A: Purification via Differential Solubility (Recrystallization)

Commercial [Cp∗IrCl2​]2​ often contains trace polymeric iridium impurities or unreacted IrCl3​⋅xH2​O that can poison sensitive catalytic cycles. This protocol exploits the stark contrast in solubility between chloroform and hexane.

  • Dissolution: In a Schlenk flask, suspend 1.0 g of crude [Cp∗IrCl2​]2​ in 15 mL of dry, degassed chloroform ( CHCl3​ ). Stir for 10 minutes.

  • Filtration (Self-Validation Check): Filter the mixture through a tightly packed Celite pad using a syringe or fine glass frit. Validation: The filtrate must be a perfectly clear, deep orange solution. Any dark particulate left on the Celite is the insoluble polymeric impurity.

  • Layering: Carefully transfer the filtrate to a crystallization tube. Slowly layer 45 mL of cold, dry hexane on top of the chloroform layer to create a distinct phase boundary.

  • Crystallization: Seal the tube under nitrogen and store at -20 °C undisturbed for 24–48 hours.

  • Isolation: Collect the resulting bright orange microcrystals via vacuum filtration, wash with 2 x 5 mL of cold pentane, and dry under high vacuum.

Protocol B: In Situ Solubilization via Halide Abstraction

For reactions requiring a homogeneous Ir(III) catalyst at room temperature, the dimer must be cleaved into a highly soluble cationic monomer. This is achieved using silver salts to abstract the chlorides, driving the equilibrium via the precipitation of AgCl.

ActivationWorkflow Step1 Heterogeneous Suspension (Toluene) Step2 Add AgPF₆ or AgSbF₆ Step1->Step2 Step3 Chloride Abstraction Step2->Step3 Step4 AgCl Precipitation Step3->Step4 Step5 Homogeneous Active Catalyst [Cp*Ir(Solv)₃]²⁺ Step4->Step5

Fig 2: Workflow for the in situ solubilization and activation of the iridium dimer via halide abstraction.

  • Suspension: In a foil-wrapped vial (to prevent silver degradation), suspend 0.05 mmol of [Cp∗IrCl2​]2​ in 2.0 mL of the desired reaction solvent (e.g., DCM or Toluene). Validation: The mixture will be a cloudy orange suspension.

  • Abstraction: Add 0.20 mmol (4.0 equiv) of a silver salt (e.g., AgPF6​ or AgSbF6​ ).

  • Activation (Self-Validation Check): Stir vigorously at room temperature for 30 minutes. Validation: A successful bridge cleavage is visually striking. The orange suspension will transition to a bright, transparent yellow solution, accompanied by the formation of a dense, chalky white precipitate (AgCl) at the bottom of the vial.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter directly into the reaction vessel containing the substrate. The resulting homogeneous [Cp∗Ir(Solv)3​]2+ solution is now highly soluble and catalytically active.

Sources

Foundational

electronic structure of Cp*Ir(III) piano-stool complexes

An In-Depth Technical Guide to the Electronic Structure of Cp*Ir(III) Piano-Stool Complexes Authored by a Senior Application Scientist Abstract Half-sandwich organometallic complexes, colloquially known as "piano-stool"...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Structure of Cp*Ir(III) Piano-Stool Complexes

Authored by a Senior Application Scientist

Abstract

Half-sandwich organometallic complexes, colloquially known as "piano-stool" complexes, represent a cornerstone of modern inorganic and medicinal chemistry. Among these, the pentamethylcyclopentadienyl (Cp) Iridium(III) scaffold offers a unique combination of stability, reactivity, and rich photophysical properties, making it a privileged platform for catalyst design and drug development.[1][2] The reactivity and function of these molecules are fundamentally governed by their electronic structure. This guide provides an in-depth exploration of the electronic landscape of CpIr(III) piano-stool complexes, synthesizing principles from molecular orbital (MO) and ligand field theories (LFT) with practical insights from spectroscopic and computational methodologies. It is intended for researchers and professionals seeking to understand and rationally manipulate these powerful organometallic agents.

Foundational Principles: The Piano-Stool Architecture

The term "piano-stool" aptly describes the geometry of [CpMLn] complexes. The bulky, electron-rich Cp ligand (C₅Me₅⁻) acts as the "seat," capping the metal center, while a set of ancillary ligands (typically three for a total coordination number of four, though the Cp* is considered to occupy three sites) form the "legs."[1] For the Ir(III) center, a d⁶ metal ion, this arrangement leads to a coordinatively saturated, 18-electron complex that is generally stable and pseudo-octahedral.[3] The five methyl groups on the Cp* ligand, compared to the unsubstituted cyclopentadienyl (Cp), enhance its electron-donating ability and provide steric bulk, which often increases complex stability and solubility.[2]

A Molecular Orbital Perspective

A robust understanding of the electronic structure of a CpIr(III) complex is best achieved through a fragment molecular orbital approach. We consider the interaction between the frontier orbitals of the Cp⁻ anion and a hypothetical [IrL₃]ⁿ⁺ fragment.[4][5]

  • The Cp Fragment:* The π-system of the Cp* ligand provides three key frontier orbitals for bonding: a low-lying a₁ orbital, and two degenerate, higher-energy e₁ orbitals.

  • The [IrL₃]ⁿ⁺ Fragment: The d-orbitals of the Ir(III) center are the most important. In a C₃ᵥ symmetry (approximating the [IrL₃] fragment), these split into a₁ (d₂²), e (dₓ₂₋y₂, dₓy), and e (dₓz, dᵧz) sets.

  • Interaction and Bonding: The Cp* a₁ orbital interacts strongly with the metal a₁ (d₂²) orbital. The Cp* e₁ orbitals overlap effectively with the metal e (dₓz, dᵧz) orbitals. The remaining metal orbitals, primarily the e set (dₓ₂₋y₂, dₓy), are largely non-bonding with respect to the Cp* ligand and are directed towards the ancillary ligands L.

The resulting qualitative MO diagram illustrates that the d-orbitals of the Ir(III) center are split into a set of three lower-energy, largely non-bonding orbitals (often labeled 't₂g-like') and two higher-energy, anti-bonding orbitals ('e₉-like'). For a d⁶ Ir(III) ion, the six d-electrons fully occupy the three lower-energy orbitals, resulting in a stable, low-spin configuration. The Highest Occupied Molecular Orbital (HOMO) is typically metal-centered (from this t₂g-like set), while the Lowest Unoccupied Molecular Orbital (LUMO) is often centered on the ancillary ligands (if they possess π-accepting character) or is a metal-centered e₉-like anti-bonding orbital.[6]

MO_Diagram Qualitative MO Diagram for a [Cp*IrL₃]ⁿ⁺ Complex cluster_Complex [CpIrL₃]ⁿ⁺ Molecular Orbitals Cp_e1 e₁ (π) Ir_eg e (dₓz, dᵧz) bonding_e e (bonding) Cp_e1->bonding_e Cp_a1 a₁ (π) Ir_a1 a₁ (d₂²) bonding_a1 a₁ (bonding) Cp_a1->bonding_a1 eg_star e₉ (σ*) Ir_eg->eg_star Ir_eg->bonding_e Ir_a1->eg_star Ir_a1->bonding_a1 Ir_t2g e (dₓ₂₋y₂, dₓy) t2g_like t₂g-like (dπ, non-bonding) Ir_t2g->t2g_like LUMO LUMO (πL or e₉) HOMO HOMO Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Property Investigation start [Cp*IrCl₂]₂ Dimer + Ancillary Ligand(s) reaction Reaction in appropriate solvent (e.g., CH₂Cl₂, MeOH) start->reaction workup Purification (Column Chromatography / Recrystallization) reaction->workup product Isolated Complex workup->product xray Single Crystal X-ray Diffraction (if crystals form) workup->xray Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS-ESI) product->ms uvvis UV-Vis Absorption & Photoluminescence Spectroscopy product->uvvis cv Cyclic Voltammetry product->cv dft DFT / TD-DFT Calculations product->dft

Figure 2: General experimental workflow for the synthesis and analysis of Cp*Ir(III) complexes.

Spectroscopic Techniques

Protocol: UV-Visible Absorption Spectroscopy

This technique probes the electronic transitions between molecular orbitals.

  • Preparation: Prepare a stock solution of the Cp*Ir(III) complex of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., CH₂Cl₂, CH₃CN). The solvent must be transparent in the wavelength range of interest.

  • Sample Dilution: Dilute the stock solution to a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically 10-50 µM).

  • Measurement: Record the spectrum using a dual-beam spectrophotometer from ~250 nm to 800 nm in a 1 cm path length quartz cuvette. Use a cuvette containing only the solvent as the reference.

  • Analysis: Identify the high-energy, high-extinction coefficient bands (<350 nm) as ligand-centered (π-π*) transitions. Assign the lower-energy, broader bands of lower intensity as MLCT or d-d transitions. [7][8]The energy of the lowest-energy absorption provides an experimental estimate of the HOMO-LUMO gap.

Protocol: Cyclic Voltammetry (CV)

CV measures the redox potentials of the complex, providing direct information on the HOMO and LUMO energy levels.

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent (e.g., CH₂Cl₂, CH₃CN).

  • Analyte Addition: Dissolve the Cp*Ir(III) complex in the electrolyte solution to a final concentration of ~1 mM.

  • Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/AgNO₃ reference electrode.

  • Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Record the voltammogram by scanning the potential. After the measurement, add ferrocene as an internal standard and record a second scan.

  • Analysis: The potential of the first oxidation wave (Eₒₓ) corresponds to the removal of an electron from the HOMO. The potential of the first reduction wave (EᵣₑᏧ) corresponds to the addition of an electron to the LUMO. All potentials should be reported relative to the Fc/Fc⁺ couple. [9]

Computational Chemistry Workflow

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are indispensable tools for predicting and interpreting the electronic properties of these complexes. [3][10][11]

  • Structure Optimization (DFT): The geometry of the complex is first optimized in the ground state using DFT. A functional like B3LYP and a basis set incorporating an effective core potential for iridium (e.g., LANL2DZ) and a Pople-style basis set (e.g., 6-31G(d)) for other atoms is a common starting point. [11]This step provides the optimized molecular structure and the ground-state molecular orbitals (HOMO, LUMO, etc.).

  • Frequency Calculation (DFT): A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • Excited State Calculation (TD-DFT): Using the optimized ground-state geometry, TD-DFT is employed to calculate the vertical excitation energies and oscillator strengths. [12]This simulates the UV-Vis absorption spectrum and provides detailed information about the nature of each electronic transition (e.g., %MLCT, %LC character).

  • Data Analysis: The calculated MO energies, compositions, and simulated spectra are compared with experimental CV and UV-Vis data to build a validated model of the electronic structure.

Representative Complexλₘₐₓ (abs) / nmλₘₐₓ (em) / nmRedox Potential (Eₒₓ vs Fc/Fc⁺)Primary Transition Character
[CpIr(ppy)Cl] (ppy = 2-phenylpyridinato)~380~510~0.8 V³MLCT / ³LC
[CpIr(bpy)Cl]⁺ (bpy = 2,2'-bipyridine)~410~550~1.2 V³MLCT
[Cp*Ir(C^N)(bzIm)]⁺ (C^N = π-extended ligand)>450>650 (NIR)~0.7 V³MLCT / ³ILCT

Table 2: Representative photophysical and electrochemical data for different classes of Cp*Ir(III) piano-stool complexes. Data synthesized from literature trends. [13][9][14][15]Note: Exact values are highly dependent on solvent and specific ligand structure.

Conclusion and Outlook

The electronic structure of CpIr(III) piano-stool complexes is a finely balanced interplay between the d⁶ iridium center, the capping Cp ligand, and the ancillary ligands. A combined approach using molecular orbital and ligand field theories provides a robust framework for understanding their fundamental properties. The ability to rationally tune the frontier orbitals through synthetic modification of the ancillary ligands is the key to their widespread application. Spectroscopic and computational methods provide the necessary tools to probe these structures, validate hypotheses, and guide the design of next-generation catalysts and therapeutic agents. As our understanding of these intricate electronic landscapes deepens, so too will our ability to harness their remarkable potential.

References

  • Computational study of the photophysical properties and electronic structure of iridium(iii) photosensitizer complexes with electron-withdrawing groups. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry (ACS Publications). Available at: [Link]

  • Synthesis and characterization of new iridium(III) complexes containing the fragment [Cp*IrCl2] and the ligands 2- and 4-aminobenzonitryl and 2. Taylor & Francis Online. Available at: [Link]

  • Computational study of the photophysical properties and electronic structure of iridium(iii) photosensitizer complexes with electron-withdrawing groups. PubMed. Available at: [Link]

  • Theoretical study on the electronic structure and photophysical properties of a series of iridium(III) complexes bearing non-planar tetradentate chelate and substituted bipyrazolate chelate ligands. ResearchGate. Available at: [Link]

  • Theoretical study on the electronic structures and phosphorescent properties of a series of iridium(III) complexes with N^C^N-coordinating terdentate ligands. Taylor & Francis Online. Available at: [Link]

  • Synthesis and oxidation of CpIrIII compounds: Functionalization of a Cp methyl group. ResearchGate. Available at: [Link]

  • A theoretical study on cyclometalated iridium (III) complexes by using a density functional theory. World Scientific Publishing. Available at: [Link]

  • Synthesis, characterization, and structure determination of Cp*Ir(dpms)Cl. NSF Public Access Repository. Available at: [Link]

  • Synthesis and Characterisation of New Iridium(Iii) Complexes Containing the Fragment [Cp*Ircl2] and the Ligands 2 and 4 Aminobenzonitryl and 2 and 4 Aminopyridine. ResearchGate. Available at: [Link]

  • Piano-Stool Complexes of the CpML4 Type. Roald Hoffmann. Available at: [Link]

  • X-Ray Absorption Spectroscopic Studies on the Iridium(III) Complexes. Journal de Physique IV. Available at: [Link]

  • Photophysical and Analyte Sensing Properties of Cyclometalated Ir(III) Complexes. ResearchGate. Available at: [Link]

  • Ligand-Field Theory. Purdue University Department of Chemistry. Available at: [Link]

  • Ligand field theory. Wikipedia. Available at: [Link]

  • Photophysical properties of the Ir(III) complexes a. ResearchGate. Available at: [Link]

  • NIR-Emitting Cyclometalated Cp*-Ir(III) Complexes: Impact of Ligand π‑Extension on Aggregation Behavior and Photophysical Properties. PMC. Available at: [Link]

  • Spectroscopic and Theoretical Investigation of Color Tuning in Deep-Red Luminescent Iridium(III) Complexes. PMC. Available at: [Link]

  • Surface reactivity of iridium piano-stool complexes bound to gold. American Chemical Society. Available at: [Link]

  • [Cp)L₃] piano-stool complexes tetrahedrically or octahedrically coordinated?. IQTCUB. Available at: [Link]

  • Molecular Orbital Theory of Organometallic Complexes. University of Michigan. Available at: [Link]

  • Synthesis and characterisation of cationic iridium(III) complex with phenanthroline-based ancillary ligand. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Geometry of Coordinatively Unsaturated Two-Legged Piano Stool Complexes with 16 Valence Electrons: A Theoretical Study. Organometallics (ACS Publications). Available at: [Link]

  • Study of a phosphorescent cationic iridium(III) complex displaying a blue-shift in crystals. Royal Society of Chemistry. Available at: [Link]

  • Piano-stool type Ir(iii)-catalyzed asymmetric intramolecular C(sp³)–H amidation of dioxazolone. ResearchGate. Available at: [Link]

  • Selective Alkylation of Amines with Alcohols by Cp*–Iridium(III) Half-Sandwich Complexes. Organic Letters (ACS Publications). Available at: [Link]

  • 2.8: Ligand Field Theory. Chemistry LibreTexts. Available at: [Link]

  • Electron-Rich Piano-Stool Iron σ-Acetylides. Electronic Structures of Arylalkynyl Iron(III) Radical Cations. Organometallics (ACS Publications). Available at: [Link]

  • Spectroscopic and Theoretical Investigation of Color Tuning in Deep-Red Luminescent Iridium(III) Complexes. ResearchGate. Available at: [Link]

  • New entry to piano - Stool electron rich (pentamethyl cyclopentadienyl) iron complexes. ResearchGate. Available at: [Link]

  • Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes. The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]

  • Effect of Substituents on the Biological Activities of Piano Stool η5-Cyclopentadienyl Rh(III) and Ir(III) Complexes. ResearchGate. Available at: [Link]

  • Crystal field theory drives cobalt (III) complexes. ResearchGate. Available at: [Link]

  • Ligand Field Theory and Stabilization. Scribd. Available at: [Link]

  • Molecular Orbitals of Transition Metal Complexes. University of Washington. Available at: [Link]

  • Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. MDPI. Available at: [Link]

  • Syntheses and Reactivity of Piano-Stool Iron Complexes of Picolyl-Functionalized N-Heterocyclic Carbene Ligands. TSpace (University of Toronto). Available at: [Link]

  • Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. PubMed. Available at: [Link]

  • SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Universiti Kebangsaan Malaysia. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Aqueous Speciation of[Cp*IrCl2]2: A Comprehensive Guide for Metallodrug Design and Catalysis

Executive Summary The pentamethylcyclopentadienyl iridium(III) dichloride dimer, [Cp*IrCl2]2, is a foundational precursor in modern organometallic chemistry, serving as the core scaffold for transfer hydrogenation cataly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pentamethylcyclopentadienyl iridium(III) dichloride dimer, [Cp*IrCl2]2, is a foundational precursor in modern organometallic chemistry, serving as the core scaffold for transfer hydrogenation catalysts and a promising class of targeted anticancer metallodrugs. However, the efficacy of these applications is entirely governed by the complex's thermodynamic stability and speciation profile in aqueous media.

As a Senior Application Scientist, I approach the behavior of [Cp*IrCl2]2 not as a static structure, but as a dynamic thermodynamic system. This whitepaper deconstructs the causality behind its aqueous speciation, detailing the thermodynamic parameters of aquation, proton dissociation, and ligand substitution. Furthermore, it provides field-proven, self-validating experimental protocols to accurately profile these equilibria in your own laboratory.

The Aquation-Driven Speciation Cascade

In the solid state, [Cp*IrCl2]2 exists as a stable, chloride-bridged dimer. However, upon dissolution in aqueous media, the thermodynamic landscape shifts dramatically. Water, acting as both solvent and ligand, drives the spontaneous cleavage of the dimer into mononuclear species.

The Ir(III) center is highly stabilized by the electron-donating pentamethylcyclopentadienyl (Cp*) ring, which exerts a strong trans-effect. This stabilization facilitates the stepwise substitution of the chloride ligands by water molecules (aquation). The extent of this aquation is a strictly thermodynamic equilibrium dictated by the concentration of free chloride ions and the pH of the solution.

Speciation dimer [Cp*IrCl2]2 Precatalyst mono_cl2 [Cp*IrCl2(H2O)] Neutral Species dimer->mono_cl2 + H2O, Dimer Cleavage mono_cl1 [Cp*IrCl(H2O)2]+ Monocation mono_cl2->mono_cl1 - Cl-, + H2O triaqua [Cp*Ir(H2O)3]2+ Dication mono_cl1->triaqua - Cl-, + H2O hydroxo [Cp*Ir(OH)(H2O)2]+ Hydroxo Adduct triaqua->hydroxo - H+ (pKa = 3.86) dinuclear [(Cp*Ir)2(μ-OH)3]+ Hydroxo-Bridged Dimer hydroxo->dinuclear Dimerization

Thermodynamic speciation pathway of [CpIrCl2]2 in aqueous media.*

Thermodynamic Parameters of the Triaqua Core

To understand the baseline reactivity of the CpIr scaffold, we must isolate the fully aquated species: the triaqua complex [CpIr(H2O)3]2+ .

The thermodynamic signature of this complex is defined by the high acidity of its coordinated water molecules. The proton dissociation constant for the first deprotonation event is remarkably low (pKa = 3.86)[1]. This indicates that at physiological pH (7.4), the triaqua species cannot exist; it rapidly deprotonates to form hydroxo complexes, which subsequently dimerize into highly stable hydroxo-bridged dinuclear species, such as[(Cp*Ir)2(μ-OH)3]+[1].

Furthermore, ligand substitution on the Cp*Ir core follows an Eigen-Wilkins mechanism, where the formation of an outer-sphere complex precedes the rate-limiting interchange step[2].

Data Presentation: Core Thermodynamic Metrics

Table 1: Thermodynamic and Kinetic Parameters of[Cp*Ir(H2O)3]2+

ParameterValueMechanistic ImplicationReference
Proton Dissociation (pKa) 3.86Highly acidic; dictates that hydroxo species dominate at neutral pH.[1]
Water Exchange Rate ( kex​ ) 2.5×104 s−1 Rapid exchange facilitates fast ligand substitution (Id mechanism).[1]
Ligand Substitution ( K1​ ) 102−105 M−1 Strong thermodynamic preference for incoming anionic/neutral ligands over water.[1]

Implications for Anticancer Metallodrug Design

In drug development, the thermodynamic stability of the Ir-Cl bond versus the Ir-OH2 bond is leveraged as a sophisticated prodrug activation mechanism[3].

When functionalized with chelating ligands (e.g., bipyridine, phenanthroline, or C,N-chelates), the resulting half-sandwich complexes, [(Cp*Ir)(chelate)Cl]+, act as prodrugs. In the extracellular environment (blood plasma), the high chloride concentration (~100 mM) thermodynamically suppresses aquation, keeping the drug in its inert, neutral, or monocationic chloro form.

Upon cellular uptake, the intracellular chloride concentration drops drastically (~4–20 mM). This shift in the thermodynamic equilibrium drives the aquation of the complex, forming the active aqua species[4]. The coordinated water is highly labile and is readily substituted by target biomolecules, such as the N7 position of guanine in DNA[5][6].

MOA prodrug Cp*Ir-Cl Complex Extracellular (~100 mM Cl-) cell_entry Cellular Uptake Passive/Active Transport prodrug->cell_entry High Thermodynamic Stability aquation Cp*Ir-OH2 Complex Intracellular (~4-20 mM Cl-) cell_entry->aquation Aquation Activation target_binding DNA/Protein Binding Therapeutic Action aquation->target_binding Ligand Substitution

Thermodynamic activation of CpIr metallodrugs in physiological environments.*

The pKa of the coordinated water in these functionalized complexes dictates their reactivity at physiological pH. By tuning the chelating ligand, chemists can rationally modulate this thermodynamic parameter:

Table 2: pKa Values of Coordinated Water in Functionalized Cp*Ir Complexes

Chelating Ligand ScaffoldpKa RangeSpeciation at pH 7.4Reference
2,2′-bipyridine (bpy) 6.28 - 6.86Predominantly inert hydroxo species.[5]
Picolinate (pico) 7.52 - 7.99Equilibrium mixture of aqua and hydroxo forms.[5]
C,N-Chelating Ligands 8.31 - 8.87Predominantly active aqua species (highly reactive).[6]

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic profiling must be a self-validating system. Relying on a single analytical technique can lead to misinterpretation due to buffer-metal interactions or transient kinetic intermediates. The following dual-technique workflow ensures that the calculated equilibrium constants are absolute.

Protocol 1: Spectrophotometric Determination of pKa

Causality: UV-Vis spectroscopy is highly sensitive to the ligand field splitting of the Ir(III) center. The deprotonation of an aqua ligand to a hydroxo ligand significantly alters the electron density, resulting in a measurable shift in the metal-to-ligand charge transfer (MLCT) bands.

  • Sample Preparation: Dissolve the isolated [Cp*Ir(chelate)(H2O)] complex in pure, degassed Milli-Q water to a final concentration of 50 µM.

  • Background Control: Avoid using phosphate buffers, as phosphate can coordinate to the Ir center, invalidating the thermodynamic data. Use dilute HClO4 or NaOH for pH adjustments, maintaining a constant ionic strength (e.g., 0.1 M NaClO4).

  • Titration Execution: Incrementally adjust the pH from 2.0 to 11.0. Allow exactly 5 minutes of equilibration time between additions to ensure thermodynamic stability is reached.

  • Data Acquisition: Record the UV-Vis spectrum (200–600 nm) at each pH interval.

  • Thermodynamic Fitting: Plot the absorbance at the λmax​ of the MLCT band against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa[5].

Protocol 2: NMR-Monitored Aquation Equilibria

Causality: While UV-Vis tracks deprotonation, it struggles to differentiate between chloro and aqua species if their MLCT bands overlap. 1 H NMR solves this by directly measuring the chemical shift of the 15 equivalent protons on the Cp* ring, which act as a highly sensitive antenna for the primary coordination sphere.

  • Sample Preparation: Dissolve the [Cp*Ir(chelate)Cl] prodrug (2 mM) in an NMR tube containing 10% DMSO-d6 and 90% D2O. The DMSO ensures initial solubility without outcompeting water as a ligand.

  • Chloride Titration: Prepare a series of parallel NMR tubes with varying concentrations of NaCl (0 mM to 150 mM) to simulate the gradient between intracellular and extracellular environments.

  • Equilibration: Incubate the tubes at 310 K (37 °C) for 24 hours to ensure the system reaches absolute thermodynamic equilibrium[4].

  • Data Acquisition: Acquire quantitative 1 H NMR spectra. You will observe two distinct Cp* singlets: one for the chloro complex and one for the aqua complex.

  • Equilibrium Calculation: Integrate the two Cp* peaks. The ratio of the integrals directly yields the concentration ratio of the species, allowing for the direct calculation of the aquation equilibrium constant ( Kaq​ ).

Conclusion

The thermodynamic stability of [CpIrCl2]2 and its derivatives in aqueous solutions is not a hurdle, but a highly tunable parameter. By understanding the causality between dimer cleavage, water exchange rates, and proton dissociation constants, researchers can rationally design CpIr complexes that remain inert in transit but become highly reactive exclusively within the targeted microenvironment. Validating these parameters through rigorous, self-validating experimental protocols is the cornerstone of successful bioinorganic drug development.

References

  • Mechanistic Investigation on the Water Substitution in the η5-Organometallic Complexes CpIr(H2O)32+ and CpRh(H2O)32+ | Inorganic Chemistry - ACS Publications. 1

  • Kinetics and Mechanism of Water Substitution at Half-Sandwich Iridium(III) Aqua Cations Cp*Ir(A−B)(H2O)2+/+ in Aqueous Solution | OUCI. 2

  • Organometallic Half-Sandwich Iridium Anticancer Complexes | Journal of Medicinal Chemistry - ACS Publications. 5

  • Anticancer Activity of Half-Sandwich Ru, Rh and Ir Complexes with Chrysin Derived Ligands | PMC. 3

  • A Comparative Analysis of the In Vitro Anticancer Activity of Iridium(III) {η5-C5Me4R} Complexes with Variable R Groups | MDPI. 4

  • Organometallic Iridium(III) Cyclopentadienyl Anticancer Complexes Containing C,N-Chelating Ligands | ResearchGate. 6

Sources

Foundational

Advanced Handling, Safety, and Catalytic Applications of (Pentamethylcyclopentadienyl)iridium Dichloride Dimer

Executive Summary (Pentamethylcyclopentadienyl)iridium dichloride dimer, commonly denoted as [Cp∗IrCl2​]2​ , is a cornerstone precatalyst in modern organometallic chemistry. Its robust nature and highly tunable coordinat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Pentamethylcyclopentadienyl)iridium dichloride dimer, commonly denoted as [Cp∗IrCl2​]2​ , is a cornerstone precatalyst in modern organometallic chemistry. Its robust nature and highly tunable coordination sphere make it an exceptional candidate for advanced synthetic methodologies, including transfer hydrogenation, C-H activation, and "borrowing hydrogen" (hydrogen autotransfer) catalysis[1].

However, the efficacy of [Cp∗IrCl2​]2​ is strictly dependent on the integrity of its handling. As a transition metal chloride complex, it exhibits specific physicochemical vulnerabilities that dictate its safety profile and experimental workflows. This whitepaper synthesizes the material safety data, toxicological causality, and field-proven experimental protocols required to deploy this catalyst safely and effectively in high-stakes research and drug development environments.

Physicochemical & Toxicological Profile

To design a self-validating safety protocol, one must first understand the intrinsic properties of the compound. Below is a consolidated physicochemical and hazard profile based on standardized Safety Data Sheets (SDS)[2][3].

Quantitative Data Summary
PropertySpecification
Chemical Name Iridium, di- μ -chlorodichlorobis[(1,2,3,4,5- η )-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]di-
CAS Number 12354-84-6
Molecular Formula C20​H30​Cl4​Ir2​
Molecular Weight 796.69 g/mol
Appearance Orange to reddish-yellow fine crystalline powder
Solubility Soluble in dichloromethane, chloroform; insoluble in water (prior to activation)
GHS Hazard Statements H290 : May be corrosive to metalsH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Toxicological Causality: The "Why" Behind the Hazards

The primary hazards associated with [Cp∗IrCl2​]2​ stem from its labile Ir-Cl bonds. While the dimer is relatively stable in the solid state, exposure to ambient atmospheric moisture or biological fluids (e.g., sweat, tears, respiratory mucosa) induces slow hydrolysis. This hydrolytic degradation releases trace amounts of hydrogen chloride ( HCl ) gas and hydrochloric acid.

  • Irritation (H315, H319, H335): The localized drop in pH upon contact with mucous membranes causes acute tissue irritation[3].

  • Corrosivity (H290): The generation of HCl in the presence of ambient humidity renders the bulk powder corrosive to standard metal spatulas and storage containers over time[2].

Advanced Handling, Storage, and Safety Protocols

Standard laboratory practices often treat all air-sensitive compounds uniformly, but [Cp∗IrCl2​]2​ requires a nuanced approach due to its specific degradation pathways.

Storage & Environmental Controls
  • Inert Atmosphere: Store the compound in a tightly sealed container under an inert gas (Argon or Nitrogen) at ambient temperature (15–25 °C) in a dark environment.

  • Causality: The electron-rich pentamethylcyclopentadienyl ( Cp∗ ) ligand stabilizes the Ir(III) center, preventing rapid oxidation. However, the exclusion of moisture is critical to prevent the aforementioned HCl generation and subsequent degradation of the precatalyst into catalytically inactive, polymeric iridium oxides[4].

Handling Workflow & Emergency Response

SafetyWorkflow Start Solid [Cp*IrCl2]2 Glovebox Weighing in Glovebox (Inert Ar/N2) Start->Glovebox Schlenk Transfer to Schlenk Flask (Sealed) Glovebox->Schlenk Reaction Catalytic Reaction (Fume Hood) Schlenk->Reaction Quench Quench & Neutralize (Aqueous NaHCO3) Reaction->Quench Post-Reaction Waste Heavy Metal Waste (Ir Recovery) Quench->Waste

End-to-end safety and handling workflow for [CpIrCl2]2 from storage to disposal.*

  • Spill Response: In the event of a spill, sweep up the solid avoiding dust generation. Do not use water initially, as this will accelerate HCl release. Transfer to a sealed container and clean the area with a mildly alkaline solution (e.g., saturated NaHCO3​ ) to neutralize residual acidity[3].

Mechanistic Workflows: Transfer Hydrogenation & Borrowing Hydrogen

The true value of [Cp∗IrCl2​]2​ lies in its ability to facilitate hydrogen transfer. In the "borrowing hydrogen" paradigm, the catalyst dehydrogenates an alcohol (forming an aldehyde/ketone), allows it to condense with an amine to form an imine, and then "returns" the hydrogen to reduce the imine to a higher-order amine. This process is exceptionally atom-economical, generating only water as a byproduct[1].

Mechanistic Causality

The dimer [Cp∗IrCl2​]2​ is a precatalyst. It is catalytically inactive until the μ -chloro bridges are cleaved. The addition of a base (e.g., KOtBu , NaOAc ) and a hydrogen donor (e.g., isopropanol, formic acid) facilitates this cleavage. The base neutralizes the generated HCl , allowing the formation of an iridium-alkoxide intermediate. This intermediate undergoes rapid β -hydride elimination, releasing a ketone (e.g., acetone) and generating the active monomeric iridium-hydride species, Cp∗Ir(H)Cl [4].

CatalyticCycle A [Cp*IrCl2]2 Precatalyst B Cp*Ir(OR)Cl Alkoxide Complex A->B Base + Alcohol (Dimer Cleavage) C Cp*Ir(H)Cl Active Hydride B->C β-Hydride Elimination (-Ketone) D Substrate Coordination (Ketone/Imine) C->D Substrate Binding E Hydride Transfer & Protonation D->E Outer/Inner Sphere Transfer E->B Product Release (+Alcohol)

Catalytic cycle of[CpIrCl2]2 in transfer hydrogenation via hydride transfer.*

Experimental Protocol: Standard Operating Procedure for Catalyst Activation

The following protocol outlines a self-validating methodology for the transfer hydrogenation of an imine or ketone using [Cp∗IrCl2​]2​ [5][6].

Materials Required
  • [Cp∗IrCl2​]2​ (1.0 mol% relative to substrate)

  • Potassium tert-butoxide ( KOtBu ) or Sodium formate ( HCOONa ) (Base, 5.0 mol%)

  • Isopropanol or Formic Acid/Water mix (Solvent / Hydrogen Donor)

  • Substrate (Ketone or Imine)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon three times. Causality: Removes ambient moisture and oxygen, preventing the irreversible oxidation of the highly reactive Ir(III)-hydride intermediate to inactive Ir(IV) species.

  • Precatalyst Loading: Inside an Argon-filled glovebox, weigh the required amount of [Cp∗IrCl2​]2​ (orange powder) and transfer it to the Schlenk tube.

  • Solvent Addition & Degassing: Add anhydrous, degassed isopropanol (or HCOOH/H2​O mixture) to the Schlenk tube. At this stage, the mixture will appear as a turbid, orange suspension.

  • Activation (Self-Validating Step): Add the base ( KOtBu ). Stir the mixture at 60 °C for 30–60 minutes. Validation Cue: The opaque orange suspension will transition into a clear, deep red or yellow homogeneous solution . This visual change confirms the successful cleavage of the dimer and the formation of the active monomeric Cp∗Ir(H)Cl species[4][6]. If the solution remains turbid, the base is likely compromised (wet), or the solvent is insufficiently degassed.

  • Substrate Addition: Inject the substrate (ketone/imine) into the activated catalyst solution. Maintain the reaction at 60–80 °C and monitor via GC-MS or TLC.

  • Quenching & Workup: Upon completion, cool the reaction to room temperature and open the flask to ambient air. Add 5 mL of saturated aqueous NaHCO3​ . Causality: Exposure to air oxidizes the active hydride, halting the reaction. The NaHCO3​ neutralizes any acidic byproducts and precipitates the deactivated iridium species for easier filtration through Celite, preventing heavy metal contamination in the final organic product[5].

References

  • Title : Borrowing Hydrogen for Organic Synthesis Source : ACS Central Science URL : [Link]

  • Title : Activation and Deactivation of a Robust Immobilized Cp*Ir-Transfer Hydrogenation Catalyst: A Multielement in Situ X-ray Absorption Spectroscopy Study Source : Journal of the American Chemical Society (JACS) URL : [Link]

  • Title : Cyclometalated iridium complexes for transfer hydrogenation of carbonyl groups in water Source : The Royal Society of Chemistry (RSC Advances) URL : [Link]

  • Title : Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis Source : ACS Omega URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (Pentamethylcyclopentadienyl)iridium Dichloride Dimer as a Precursor for Water Oxidation Catalysis

Introduction to Iridium-Mediated Water Oxidation The development of efficient water oxidation catalysts (WOCs) remains the primary kinetic bottleneck in artificial photosynthesis and solar fuel production. Among molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Iridium-Mediated Water Oxidation

The development of efficient water oxidation catalysts (WOCs) remains the primary kinetic bottleneck in artificial photosynthesis and solar fuel production. Among molecular catalysts, (pentamethylcyclopentadienyl)iridium dichloride dimer—denoted as [Cp*IrCl2]2—has emerged as a foundational organometallic precursor[1]. By leveraging the modularity of this dimeric complex, researchers can synthesize a vast library of highly active, homogeneous WOCs capable of mediating the complex four-electron, four-proton water oxidation reaction with exceptional turnover frequencies (TOFs)[2].

This application note details the mechanistic principles, synthesis protocols, and validation workflows required to successfully utilize [Cp*IrCl2]2 in the development of robust WOCs.

Mechanistic Principles: The "Placeholder" Role of Cp*

A critical conceptual leap in utilizing[CpIrCl2]2 is understanding that the pentamethylcyclopentadienyl (Cp) ligand does not participate in the final catalytic cycle. Instead, it serves a dual, stage-specific purpose.

During precatalyst synthesis, the strongly electron-donating Cp* ligand stabilizes the Ir(III) center, providing organic solubility and facilitating the coordination of ancillary ligands (e.g., N-heterocyclic carbenes or pyridine-alkoxides)[3]. However, upon exposure to highly oxidizing conditions (such as sodium periodate, NaIO4, or cerium ammonium nitrate, CAN), the Cp* ligand undergoes intentional oxidative degradation[4].

Causality Insight: This degradation is a necessary activation step. The Cp* ligand acts as a sacrificial "placeholder," oxidizing into acetate and acetic acid[1]. This departure exposes coordination sites on the iridium center, allowing water molecules to bind and form the highly active, high-valent iridium-oxo ([Ir=O]) intermediate necessary for O-O bond formation[2]. If the ancillary ligands are oxidatively robust, the complex remains a homogeneous molecular catalyst. If the ancillary ligands fail, the complex completely degrades into heterogeneous iridium oxide (IrOx) nanoparticles[5].

Fig 1. Mechanistic divergence of [Cp*IrCl2]2 during oxidative activation into homogeneous or heterogeneous species.

Catalyst Modification and Performance Data

Because unmodified[Cp*IrCl2]2 rapidly degrades into IrOx nanoparticles under oxidative stress, it must be cleaved and functionalized with bidentate or tridentate ligands to maintain homogeneity[6]. The electronic properties of these substituted ligands directly dictate the catalytic efficiency (TOF) and the required overpotential.

Table 1: Performance of [Cp*IrCl2]2-Derived Water Oxidation Catalysts

Precatalyst DerivativeLigand TypeTOF (h⁻¹)Overpotential (mV)Active Species Nature
[CpIrCl2]2 (Unmodified)None< 50> 400Heterogeneous IrOx[2]
CpIr(pyalc)Cl Pyridine-alkoxide850310Homogeneous Molecular[7]
Cp*Ir(NHC)Cl2 N-Heterocyclic Carbene1,200280Homogeneous Molecular[7]

(Note: Data synthesized from standardized chemical oxidant assays at pH 1–4. TOF values vary based on oxidant concentration and temperature).

Experimental Protocols

The following protocols outline a self-validating system for synthesizing a robust precatalyst (using the pyalc ligand as a model) and evaluating its water oxidation activity.

Protocol A: Synthesis of Cp*Ir(pyalc)Cl Precatalyst

Objective: Cleave the[Cp*IrCl2]2 dimer and coordinate the oxidatively stable 2-(2′-pyridyl)-2-propanolate (pyalc) ligand.

  • Reagent Preparation: In a nitrogen-filled glovebox, weigh 0.1 mmol of [Cp*IrCl2]2 and 0.22 mmol of 2-(2′-pyridyl)-2-propanol (pyalcH).

  • Reaction Assembly: Dissolve the reagents in 10 mL of anhydrous acetone. Add 1.0 mmol of solid NaHCO3 to the suspension[8].

    • Causality Insight: NaHCO3 acts as a mild base. It deprotonates the tertiary hydroxyl group of pyalcH, driving the coordination of the alkoxide oxygen to the Ir center, while simultaneously scavenging the displaced chloride ions as NaCl/HCl, pushing the equilibrium forward.

  • Incubation: Stir the reaction mixture at room temperature for 16 hours. The solution will transition to a deep yellow/orange color.

  • Purification: Filter the mixture to remove excess NaHCO3 and NaCl. Concentrate the filtrate under reduced pressure. Dissolve the crude product in a minimal amount of dichloromethane (DCM) and layer with n-octane. Allow to sit for 7 days to yield purified red-orange crystals[8].

Protocol B: Catalytic Water Oxidation Assay

Objective: Quantify O2 evolution using a sacrificial chemical oxidant.

  • Reactor Setup: Utilize a thermostatic micro-reactor (e.g., Man on the Moon X102 kit) equipped with a pressure transducer and a switchable 3-way valve. Maintain the water bath strictly at 298 K.

  • Catalyst Injection: Dissolve 1.0 mg of the synthesized Cp*Ir(pyalc)Cl precatalyst in 0.5 mL of degassed Milli-Q water and inject it into the sealed reaction vessel.

  • Oxidant Addition: Inject a large excess of an aqueous NaIO4 or CAN solution (e.g., [Oxidant]/[Ir] ratio > 500).

    • Causality Insight: A massive excess of oxidant is mandatory. The first several equivalents of the oxidant are entirely consumed by the oxidative degradation of the Cp* placeholder ligand. Only after the Cp* is fully oxidized to acetate can the catalytic O-O bond formation cycle begin[4].

  • Quantification: Monitor the pressure increase inside the constant-volume reactor. Calculate the moles of O2(g) produced using the ideal gas law.

Fig 2. Step-by-step workflow for the synthesis, evaluation, and validation of Ir-based WOCs.

Data Analysis & Self-Validation

A fundamental pitfall in organometallic water oxidation research is misidentifying heterogeneous nanoparticle catalysis as homogeneous molecular catalysis. To ensure scientific integrity, the protocol must be self-validating:

  • Dynamic Light Scattering (DLS): Post-reaction solutions must be passed through a 0.2 μm PTFE filter and analyzed via DLS[4]. If the ancillary ligand failed to stabilize the Ir center after Cp* degradation, DLS will detect colloidal IrOx nanoparticles (> 2 nm). The absence of scattering confirms the catalyst remained homogeneous[5].

  • 1H NMR Spectroscopy: To confirm the activation mechanism, monitor the reaction via NMR. The successful activation of the precatalyst is marked by the complete disappearance of the sharp Cp* singlet (~1.6 ppm) and the concurrent appearance of a signal corresponding to free acetic acid[1].

References

  • Source: unizar.
  • Source: acs.
  • Source: acs.
  • (Pentamethylcyclopentadienyl)
  • An Iridium(IV) Species, [Cp*Ir(NHC)
  • Source: rsc.
  • Source: nih.
  • Source: osti.

Sources

Application

reductive amination of ketones with (pentamethylcyclopentadienyl)iridium dichloride dimer

Application Note: Direct Reductive Amination of Ketones Catalyzed by (Pentamethylcyclopentadienyl)iridium Dichloride Dimer Target Audience: Researchers, synthetic chemists, and drug development professionals. Introductio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Direct Reductive Amination of Ketones Catalyzed by (Pentamethylcyclopentadienyl)iridium Dichloride Dimer

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

Reductive amination is a cornerstone transformation in pharmaceutical synthesis, utilized to generate primary, secondary, and tertiary amines from ketones and aldehydes. While traditional methodologies rely on stoichiometric, moisture-sensitive, and often toxic reducing agents (e.g., NaBH3​CN , NaBH(OAc)3​ ), modern green chemistry mandates the use of highly atom-economical catalytic processes[1].

The (pentamethylcyclopentadienyl)iridium dichloride dimer, typically abbreviated as [Cp∗IrCl2​]2​ , has emerged as a highly robust, air-stable precatalyst for the direct reductive amination (DRA) of ketones via transfer hydrogenation[2][3]. Unlike classical heterogeneous hydrogenation that requires high-pressure H2​ gas, this system utilizes benign hydrogen donors like ammonium formate ( HCOONH4​ ) or formic acid/triethylamine azeotropes, making it exceptionally practical for standard laboratory setups[4].

Mechanistic Insights and Causality

To effectively deploy [Cp∗IrCl2​]2​ , one must understand the causality behind its activation and the subsequent catalytic cycle. The Cp∗ (pentamethylcyclopentadienyl) ligand is critical: its significant steric bulk prevents the formation of inactive iridium dimers during the reaction, while its strong electron-donating capability stabilizes the highly active iridium(III) center[5].

When utilizing ammonium formate in a Leuckart–Wallach-type reaction, the formate salt acts as both the nitrogen source (releasing ammonia) and the reducing agent[2].

  • Catalyst Activation: The bridging chlorides of the [Cp∗IrCl2​]2​ dimer are cleaved in the presence of a chelating ligand (e.g., 2-picolinamide) or simply by the solvent/reductant, forming a mononuclear Cp∗Ir(III) species[2][3].

  • Hydride Formation: Formate coordinates to the Ir center, followed by a spontaneous, heat-driven extrusion of CO2​ (decarboxylation) to generate the active iridium-hydride ( Ir-H ) species[2].

  • Imine Condensation: Concurrently, the ketone condenses with ammonia under slightly acidic conditions to form a transient iminium ion[2].

  • Chemoselective Reduction: The Ir-H species selectively transfers a hydride to the electrophilic iminium carbon rather than the parent ketone, avoiding the formation of unwanted secondary alcohols[6].

G A Precatalyst [Cp*IrCl2]2 B Ir-Formato Complex (Ir-OCHO) A->B + HCOONH4 C Active Ir-Hydride (Ir-H) B->C - CO2 E Hydride Transfer C->E reacts with D Iminium Intermediate (Ketone + Amine) D->E coordinates E->B + Formate F Amine Product E->F release

Caption: Catalytic cycle of [CpIrCl2]2-mediated reductive amination via transfer hydrogenation.*

Reaction Optimization & Quantitative Data

The efficiency of the [Cp∗IrCl2​]2​ system is dictated by the precise tuning of the solvent, temperature, and hydrogen source. Protic solvents such as Methanol (MeOH) or Hexafluoro-2-propanol (HFIP) are preferred because they facilitate the proton transfer steps necessary for imine condensation[4]. Aqueous conditions ("on water") can also be utilized, provided the pH is strictly maintained near 4.8 to balance imine formation without quenching the catalyst[7].

Table 1: Comparative Optimization Parameters for [Cp∗IrCl2​]2​ -Catalyzed DRA

Catalyst SystemSolventReductant / N-SourceTemp (°C)Target ProductYield (%)
[Cp∗IrCl2​]2​ (no ligand) CF3​CH2​OH HCOOH/Et3​N
  • Amine
40Secondary Amine>95
[Cp∗IrCl2​]2​
  • 2-Picolinamide
  • CH2​Cl2​ / MeOH HCOONH4​ 50Primary Amine98[2]
    [Cp∗IrCl2​]2​
  • Urea-Phosphorus
  • HFIP HCOONH4​ 50Primary Amine96[4]
    [Cp∗IrCl2​]2​ (Redox-neutral)ToluenePrimary Alcohol110Secondary Amine94[1]

    Experimental Methodology

    Protocol: Synthesis of Primary Amines via Direct Reductive Amination This protocol utilizes ammonium formate as a dual-purpose reagent. It is designed as a self-validating workflow: the massive stoichiometric excess of formate drives the thermodynamic equilibrium toward the imine while simultaneously providing the necessary hydride equivalents[2].

    Materials:

    • Ketone substrate (1.0 mmol)

    • [Cp∗IrCl2​]2​ precatalyst (0.5 mol%, 4.0 mg)[3]

    • 2-Picolinamide ligand (1.1 mol%, 1.3 mg)[2]

    • Ammonium formate (10.0 mmol, 10 equiv)[2]

    • Solvent: Methanol or HFIP (3.0 mL)[4]

    Step-by-Step Procedure:

    • Catalyst Pre-activation: In a 10 mL sealed vial, combine [Cp∗IrCl2​]2​ and 2-picolinamide in 3.0 mL of solvent. Stir at room temperature for 15–30 minutes.

      • Self-Validation Check: Observe a distinct color change from the bright orange of the dimer to a pale yellow/reddish hue. This visual cue confirms the cleavage of the labile Ir-μ-Cl bonds and successful ligand coordination[3].

    • Reagent Addition: Add the ketone substrate (1.0 mmol) and ammonium formate (10.0 mmol) to the activated catalyst solution.

    • Reaction Execution: Seal the vial and heat the mixture to 50 °C for 16 hours. While the Cp∗Ir complexes are bench-stable and can be handled in air, purging the vial with nitrogen prior to sealing can improve turnover numbers (TON) by protecting the transient hydride species from trace oxidation[2][4].

    • Reaction Monitoring: Assess conversion via TLC or HPLC. The disappearance of the UV-active ketone peak and the appearance of a more polar, ninhydrin-active spot confirms the formation of the primary amine.

    • Quenching & Basification: Cool the mixture to room temperature. Add 5 mL of 1 M aqueous NaOH to adjust the pH to >10.

      • Causality: The product initially exists as an ammonium formate salt. Basification is mandatory to deprotonate the product into its free-base form, allowing it to partition into the organic phase during extraction.

    • Extraction & Purification: Extract the aqueous layer with Dichloromethane ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the pure primary amine.

    W S1 Step 1: Catalyst Pre-activation Mix [Cp*IrCl2]2 + Ligand in Solvent Observe color change to Yellow S2 Step 2: Reagent Addition Add Ketone + Excess HCOONH4 (Dual N-source & Reductant) S1->S2 S3 Step 3: Heating & Reaction Seal and heat at 50 °C for 12-24h (Air-stable process) S2->S3 S4 S4 S3->S4 S5 Step 5: Extraction & Purification Extract with DCM, dry over Na2SO4 Purify via Column Chromatography S4->S5

    Caption: Step-by-step experimental workflow for the direct reductive amination of ketones.

    Troubleshooting & Process Validation

    • Issue: High Levels of Secondary Alcohol Byproduct (Ketone Reduction)

      • Root Cause: The transfer hydrogenation of the ketone is outcompeting imine formation.

      • Intervention: Add molecular sieves (4Å) or a catalytic amount of acetic acid to accelerate the initial condensation of the ketone and ammonia[5]. Ensure the ammonium formate is dry.

    • Issue: Over-alkylation (Formation of Secondary/Tertiary Amines)

      • Root Cause: The newly synthesized primary amine competes with ammonia to react with the remaining ketone.

      • Intervention: Maintain a high stoichiometric excess of ammonium formate (at least 10 equivalents) to statistically favor primary amine formation[6].

    • Issue: Incomplete Conversion / Catalyst Poisoning

      • Root Cause: [Cp∗IrCl2​]2​ is sensitive to strongly coordinating impurities (e.g., thiols or unshielded phosphines) present in low-grade substrates.

      • Intervention: Pre-purify the ketone substrate via distillation or basic alumina plug. If conversion stalls, spike the reaction with an additional 0.25 mol% of [Cp∗IrCl2​]2​ .

    References

    • Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand. The Journal of Organic Chemistry - ACS Publications.

    • Pentamethylcyclopentadienyl iridium dichloride dimer. Wikipedia.

    • A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Angewandte Chemie International Edition.

    • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme Connect.

    • Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand (Abstract). Organic Chemistry Portal.

    • Fast Reductive Amination by Transfer Hydrogenation "on Water". European Journal of Organic Chemistry / ResearchGate.

    • Use of an Iridium-Catalyzed Redox-Neutral Alcohol-Amine Coupling on Kilogram Scale for the Synthesis of a GlyT1 Inhibitor. Organic Process Research & Development.

    • Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. Chemistry – A European Journal / KAUST Repository.

    Sources

    Method

    Application of (Pentamethylcyclopentadienyl)iridium Dichloride Dimer in Photoredox Catalysis

    A Comprehensive Guide for Researchers and Drug Development Professionals Executive Summary & Photophysical Rationale The (pentamethylcyclopentadienyl)iridium dichloride dimer, universally denoted as [Cp*IrCl2]2, is a fou...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Comprehensive Guide for Researchers and Drug Development Professionals

    Executive Summary & Photophysical Rationale

    The (pentamethylcyclopentadienyl)iridium dichloride dimer, universally denoted as [Cp*IrCl2]2, is a foundational organometallic complex. While it is historically celebrated as a precursor for thermal C–H activation and transfer hydrogenation, its utility has rapidly expanded into the forefront of photoredox catalysis[1].

    The primary advantage of utilizing [CpIrCl2]2 lies in its bridging chloride architecture. In the presence of coordinating bidentate ligands (L^L) such as bipyridines or phenanthrolines, the dimer undergoes facile stoichiometric cleavage. This thermodynamically driven ligand exchange allows researchers to bypass the tedious, multi-step isolation of heteroleptic iridium complexes. Instead, it enables the rapid, in situ generation of a diverse library of highly active [CpIr(L^L)Cl]+ photosensitizers, making it an invaluable tool for high-throughput screening in drug discovery[2].

    Once formed, these monomeric CpIr(III) complexes exhibit strong metal-to-ligand charge transfer (MLCT) absorption in the visible region. Upon irradiation with blue LEDs, the complex accesses a long-lived triplet excited state (Ir(III)), which possesses highly tunable redox potentials capable of driving thermodynamically demanding single-electron transfer (SET) events[3].

    Mechanistic Principles: The Reductive Quenching Cycle

    To effectively apply [Cp*IrCl2]2 in photoredox workflows, one must understand the causality behind the electron flow. In a typical amine oxidation reaction (e.g., the dehydrogenation of tetrahydroisoquinolines to iminium ions), the in situ generated catalyst operates via a reductive quenching cycle [3].

    • Photoexcitation : The ground state [Cp*Ir(III)(L^L)Cl]+ absorbs a photon (450 nm), promoting an electron to form the excited *Ir(III) species.

    • Reductive Quenching (SET) : The excited catalyst is reductively quenched by the electron-rich amine substrate. This SET event generates an amine radical cation and a reduced Ir(II) intermediate.

    • Catalyst Regeneration : The Ir(II) species is highly reducing and transfers an electron to a terminal oxidant (such as molecular oxygen, O2​ ), generating a superoxide radical ( O2∙−​ ). This step regenerates the ground-state Ir(III) catalyst, closing the self-validating catalytic loop[3].

    • Product Formation : The amine radical cation undergoes hydrogen atom abstraction (often mediated by the superoxide radical) to yield the final electrophilic iminium ion, which can be trapped by various nucleophiles[3].

    PhotoredoxCycle Ir3 [Cp*Ir(III)(L^L)Cl]+ Ground State Ir3_star *[Cp*Ir(III)(L^L)Cl]+ Excited State Ir3->Ir3_star Visible Light (450 nm) Ir2 [Cp*Ir(II)(L^L)Cl] Reduced State Ir3_star->Ir2 SET from Amine Ir2->Ir3 SET to O2 Amine Amine Substrate AmineRad Amine Radical Cation Amine->AmineRad -e- Iminium Iminium Ion Product AmineRad->Iminium -H• O2 O2 (Oxidant) O2Rad Superoxide (O2•-) O2->O2Rad +e-

    Photoredox cycle for in situ generated Cp*Ir(III) catalyzed amine oxidation.

    Application Note 1: In Situ Catalyst Generation for Amine Oxidation

    Context: The oxidation of N-heterocycles is a critical transformation in alkaloid synthesis and medicinal chemistry. By utilizing [Cp*IrCl2]2 alongside a bidentate ligand like dipyrido[3,2-a:2',3'-c]phenazine (dppz), an active photocatalyst is assembled directly in the reaction matrix, streamlining the optimization process[2].

    Quantitative Data: Ligand Screening

    The table below summarizes the critical role of the L^L ligand in activating the [Cp*IrCl2]2 dimer. Without the ligand, the dimer exhibits negligible photoredox activity due to poor visible-light absorption and unfavorable redox potentials.

    Catalyst PrecursorLigand (L^L)Light SourceAtmosphereConversion (%)
    [CpIrCl2]2 (1.0 mol%)NoneBlue LED (450 nm)Air< 5%
    [CpIrCl2]2 (1.0 mol%)2,2'-Bipyridine (2.2 mol%)Blue LED (450 nm)Air45%
    [CpIrCl2]2 (1.0 mol%)dppz (2.2 mol%)Blue LED (450 nm)Air> 95%
    [CpIrCl2]2 (1.0 mol%)dppz (2.2 mol%)Dark Air0%

    Note: Data reflects the dehydrogenation of tetrahydroisoquinoline over 24 hours. The dark control confirms the strict photochemical dependency of the reaction[2].

    Experimental Protocol
    • Catalyst Assembly: In a dry, 10 mL borosilicate glass vial equipped with a magnetic stir bar, add [Cp*IrCl2]2 (0.5 mol%, 0.005 equiv) and the dppz ligand (1.1 mol%, 0.011 equiv). Causality: A slight stoichiometric excess of the ligand ensures complete cleavage of the chloride bridges, preventing off-target thermal reactivity from any unreacted dimer[2].

    • Substrate Addition: Add the tetrahydroisoquinoline substrate (1.0 equiv, typically 0.2 mmol).

    • Solvent & Atmosphere: Add 2.0 mL of a degassed solvent mixture (e.g., CH3​CN/H2​O or PBS buffer if modeling physiological conditions). To enable the aerobic oxidative quenching cycle, purge the vial with an O2​ balloon for 5 minutes[1].

    • Photochemical Activation: Seal the vial with a PTFE-lined septum. Place the vial in a photoreactor equipped with 450 nm blue LEDs (maintained at a 5–10 cm distance with cooling fans to prevent thermal background reactions). Stir vigorously (800 rpm) for 12–24 hours. Self-Validating Control: Always run a parallel "dark" reaction wrapped in aluminum foil. The absence of product in the dark validates that the transformation is driven exclusively by photon-induced SET.

    • Workup & Isolation: Quench the reaction by removing the light source. Dilute the mixture with ethyl acetate (10 mL), wash with saturated aqueous NaHCO3​ , and extract the organic layer. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to isolate the iminium or downstream functionalized product.

    Workflow Step1 Step 1 Catalyst Assembly [Cp*IrCl2]2 + Ligand Step2 Step 2 Substrate Addition Amine + Solvent Step1->Step2 Step3 Step 3 Photo-Activation 450 nm Blue LEDs Step2->Step3 Step4 Step 4 Reaction Monitoring LC-MS / TLC Step3->Step4 Step5 Step 5 Workup & Isolation Quench & Purify Step4->Step5

    Step-by-step experimental workflow for in situ iridium photoredox catalysis.

    Application Note 2: Synthesis of Defined [Cp*Ir(bpy)Cl]Cl Photocatalyst

    Context: While in situ generation is excellent for high-throughput screening, rigorous mechanistic and kinetic studies often require a pre-synthesized, well-defined monomeric Ir(III) photocatalyst to rule out dynamic ligand-exchange equilibria during the reaction[4].

    Experimental Protocol
    • Reagent Mixing: Suspend [Cp*IrCl2]2 (1.0 equiv, e.g., 100 mg) and 2,2'-bipyridine (2.1 equiv) in 10 mL of anhydrous methanol in a 25 mL round-bottom flask.

    • Complexation: Heat the mixture to reflux (65 °C) under a nitrogen atmosphere for 4 hours. Causality: Methanol acts as a polar coordinating solvent that facilitates the bridge-splitting event. The initial orange suspension will gradually transition to a clear, deep yellow/orange solution, visually indicating the successful cleavage of the chloride bridge[4].

    • Precipitation: Cool the mixture to room temperature. Add diethyl ether dropwise to the solution while stirring until a yellow microcrystalline solid begins to precipitate. Causality: Diethyl ether acts as an antisolvent, selectively driving the crystallization of the highly polar cationic [Cp*Ir(bpy)Cl]+ complex out of the methanol solution.

    • Isolation: Filter the precipitate via vacuum filtration, wash the filter cake with cold diethyl ether (3 x 5 mL), and dry under high vacuum for 12 hours to afford [Cp*Ir(bpy)Cl]Cl in near-quantitative yield.

    References

    • ChemCatChem - A Visible-Light Promoted Amine Oxidation Catalyzed by a Cp*Ir Complex. Davis, H. J., et al. (2020). Available at: [Link]

    • Accounts of Chemical Research - Photocatalytic Activation of Less Reactive Bonds and Their Functionalization via Hydrogen-Evolution Cross-Couplings. (2018). Available at:[Link]

    • LMU Munich - Exploring New Photocatalytic Applications with Covalent Organic Frameworks: Oxygen Evolution, Water-Gas Shift, and Photoredox Catalysis. (2023). Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    optimizing catalyst loading for (pentamethylcyclopentadienyl)iridium dichloride dimer reactions

    Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with research teams who treat the (pentamethylcyclopentadienyl)iridium dichloride dimer ([Cp*IrCl2]2) as a simple...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with research teams who treat the (pentamethylcyclopentadienyl)iridium dichloride dimer ([Cp*IrCl2]2) as a simple "plug-and-play" reagent. It is not. It is a highly nuanced precatalyst. Its efficacy relies entirely on the successful cleavage of its chloride bridges and the controlled generation of a stable, mononuclear active species.

    This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and authoritative kinetic data to help you optimize your iridium-catalyzed workflows, specifically focusing on transfer hydrogenation and C-H activation.

    Part 1: Diagnostic Q&A (Troubleshooting & Causality)

    Q1: Why does increasing my [CpIrCl2]2 loading beyond 1–2 mol% decrease my overall yield in C-H functionalization? A1: More metal does not equal more product. The [CpIrCl2]2 complex exists in a delicate dimer-monomer equilibrium. When you increase the catalyst loading excessively (e.g., >3 mol%), you inadvertently increase the localized concentration of the active mononuclear species. This promotes off-cycle aggregation and the formation of inactive multinuclear clusters[1]. Furthermore, in reactions like the direct methylation of indoles, optimal yields (84-90%) are achieved at exactly 1.0 mol%; pushing the loading higher accelerates side reactions, such as the formation of bisindolylmethane byproducts[2].

    Q2: My transfer hydrogenation reaction stalls at 50% conversion. Is the catalyst deactivating, and how do I prevent it? A2: Yes, your catalyst is likely degrading via one of two primary pathways. First, the active catalytic intermediate is an iridium hydride species, which is highly sensitive to molecular oxygen. Exposure to O 2​ leads to complete consumption of the hydride species in under two minutes[3]. Second, deactivation is heavily dependent on your base concentration. In situ X-ray Absorption Spectroscopy (XAS) reveals that while the exchange of the first chloride ligand with an alkoxide generates the active catalyst, the exchange of the second chloride ligand (often driven by excess base) forms a deactivated potassium alkoxide-iridate species[3]. To prevent this, strictly control your base stoichiometry and ensure rigorous anaerobic conditions.

    Q3: How do I ensure complete activation of the precatalyst before adding my substrate? A3: Never add all reagents simultaneously. The dimer must be pre-activated. Synthesis of the active half-sandwich species requires exposing the [Cp*IrCl2]2 dimer to your ligand (e.g., pyridinesulfonamide or chiral diamines) and a base/additive (like NEt 3​ or AgOAc) in your reaction solvent for 1 to 2 hours prior to substrate introduction[4]. This pre-incubation ensures complete bridge cleavage.

    Part 2: Experimental Protocols (Self-Validating Systems)

    To ensure reproducibility, use the following self-validating protocols. These steps include built-in checkpoints to verify that the chemistry is proceeding as intended.

    Protocol A: Self-Validating Pre-Activation & Transfer Hydrogenation

    Objective: Ensure complete dimer cleavage and prevent premature hydride degradation.

    • Pre-Activation: In a flame-dried Schlenk flask under strictly anaerobic conditions (Ar or N 2​ ), charge [Cp*IrCl2]2 (0.5 mol% Ir) and your target ligand (1.0 mol%).

    • Solvent & Base Addition: Inject degassed solvent (e.g., anhydrous CH 2​ Cl 2​ or iPrOH, 5 mL). Add the specific base required for your ligand (e.g., NEt 3​ , 2.0 equiv relative to Ir)[4].

    • Incubation: Stir the mixture at 60 °C for 1 hour[3].

    • Validation Checkpoint: Observe the solution. The mixture must transition from an opaque orange suspension (the insoluble dimer) to a clear, deep yellow/red homogeneous solution. If particulates remain, dimer cleavage is incomplete; verify base quality and solvent anhydrousness.

    • Substrate Introduction: Only after the solution is completely homogeneous, inject your substrate (e.g., ketone or imine) and monitor via GC/LCMS.

    Protocol B: Catalyst Loading Optimization Screen

    Objective: Find the kinetic "sweet spot" to avoid aggregation.

    • Matrix Setup: Prepare four parallel reactions using Protocol A, varying only the [Cp*IrCl2]2 loading: 0.2 mol%, 0.5 mol%, 1.0 mol%, and 2.0 mol%.

    • Kinetic Sampling: Extract 50 μ L aliquots at 1h, 3h, and 12h. Quench immediately in cold LCMS-grade acetonitrile.

    • Validation Checkpoint: Plot conversion vs. time. If the 2.0 mol% reaction shows a rapid initial burst followed by a hard plateau at <60% conversion, you are observing catalyst self-deactivation[1]. The optimal loading is the lowest concentration that achieves >95% conversion at the 12h mark.

    Part 3: Quantitative Baselines

    The following table synthesizes kinetic optimization data, demonstrating the non-linear relationship between catalyst loading, base equivalents, and target yield.

    Table 1: Effect of Catalyst Loading and Base on Indole Methylation

    EntryCatalyst Loading ([Cp*IrCl2]2)Base (KOtBu)AtmosphereYield of Target (%)Off-Target Byproduct (%)
    10.2 mol%1.0 equivAir57%33%
    20.5 mol%1.0 equivAir~70%<20%
    31.0 mol% 1.0 equiv Air 84% Minimal
    41.0 mol%0.5 equivAir80%Minimal
    5None (Control)1.0 equivAir0%0%

    Data synthesized from optimization studies on the direct methylation of indoles[2]. Notice how increasing loading from 0.2% to 1.0% suppresses the off-target bisindolylmethane byproduct.

    Part 4: Mechanistic & Diagnostic Visualizations

    Pathway Dimer [Cp*IrCl2]2 Dimer (Precatalyst) Base Base / Ligand Addition (e.g., KOtBu, AgOAc) Dimer->Base Bridge Cleavage Monomer Cp*Ir(Cl)(Alkoxide) (Active Species) Base->Monomer 1st Cl- Exchange Hydride Cp*Ir(H)(Alkoxide) (Catalytic Intermediate) Monomer->Hydride Hydride Transfer Deactivated Potassium Alkoxide-Iridate (Deactivated Catalyst) Monomer->Deactivated 2nd Cl- Exchange (Excess Base) Hydride->Monomer Product Release Degradation Oxidative Degradation Hydride->Degradation O2 Exposure

    Caption: Catalyst activation, catalytic cycle, and primary deactivation pathways for [Cp*IrCl2]2.

    Workflow Start Issue: Reaction Stalls at <50% Conversion CheckAtmo Are conditions strictly anaerobic? Start->CheckAtmo FixAtmo Degas solvents. Ir-hydride is O2 sensitive. CheckAtmo->FixAtmo No CheckBase Is base loading optimized? CheckAtmo->CheckBase Yes FixBase Adjust base. Excess causes over-exchange. CheckBase->FixBase No CheckLoad Is catalyst loading >2 mol%? CheckBase->CheckLoad Yes FixLoad Reduce to 0.5-1.0 mol% to prevent aggregation. CheckLoad->FixLoad Yes

    Caption: Troubleshooting logical workflow for stalled [Cp*IrCl2]2 catalyzed reactions.

    Part 5: References
    • Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals Source: DiVA Portal URL:1

    • Base-Free Transfer Hydrogenation of Ketones Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts Source: Organometallics - ACS Publications URL:4

    • Activation and Deactivation of a Robust Immobilized Cp*Ir-Transfer Hydrogenation Catalyst: A Multielement in Situ X-ray Absorption Spectroscopy Study Source: Journal of the American Chemical Society URL:3

    • [Cp*IrCl2]2-Catalyzed Direct Methylation of Indoles and Pyrroles Source: RSC Advances URL:2

    Sources

    Optimization

    Technical Support Center: Recrystallization and Purification of Crude [Cp*IrCl2]2

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the recrystallization and purification of crude Pentamethylcyclopentadienyliridi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the recrystallization and purification of crude Pentamethylcyclopentadienyliridium(III) chloride dimer, ([Cp*IrCl2]2). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide scientifically grounded solutions.

    I. Frequently Asked Questions (FAQs)

    Q1: My crude [Cp*IrCl2]2 is a dark, reddish-brown solid, not the reported bright orange. Is this normal?

    A1: While the desired product is a bright orange crystalline solid, it's not uncommon for crude [Cp*IrCl2]2 to appear as a darker, reddish-brown powder.[1][2] This coloration often indicates the presence of impurities, which can include residual starting materials or side products from the synthesis. The goal of recrystallization is to remove these impurities and obtain the characteristic orange crystals.[1]

    Q2: What is the primary goal of recrystallizing crude [Cp*IrCl2]2?

    A2: The primary goal is to remove impurities that can negatively impact downstream applications.[3] [CpIrCl2]2 is a crucial precursor for various catalysts, particularly in asymmetric transfer hydrogenation and C-H activation.[4][5] Impurities can poison the catalyst or lead to undesired side reactions, reducing the efficiency and selectivity of your process.[3] Recrystallization is a powerful technique to obtain high-purity [CpIrCl2]2, ensuring reliable and reproducible results in your research.[6][7]

    Q3: What are the key solubility characteristics of [Cp*IrCl2]2 that I should be aware of for recrystallization?

    A3: Understanding the solubility profile of [Cp*IrCl2]2 is fundamental to a successful recrystallization. Generally, it exhibits good solubility in polar organic solvents like dichloromethane (DCM) and chloroform, and poor solubility in nonpolar hydrocarbons such as hexane and pentane.[1][2] It is also sensitive to moisture.[8] This differential solubility is the basis for most recrystallization protocols. A suitable solvent system will be one in which the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[6][9]

    II. Troubleshooting Recrystallization Issues

    This section addresses common problems encountered during the purification of [Cp*IrCl2]2 and provides systematic solutions.

    Problem 1: Low or No Crystal Formation After Cooling

    You've dissolved your crude product in a hot solvent, allowed it to cool, but no crystals have formed, or the yield is disappointingly low.

    Possible Causes & Solutions:

    • Supersaturation Not Achieved: For crystallization to occur, the solution must be supersaturated upon cooling.[10]

      • Solution: If the solution is too dilute, you can induce crystallization by slowly evaporating some of the solvent to increase the concentration.[10] Be cautious not to evaporate too much, as this can cause impurities to precipitate as well.

    • Insufficient Cooling: The solubility of [Cp*IrCl2]2 may still be significant at room temperature.

      • Solution: After slow cooling to room temperature, place the flask in an ice bath or a refrigerator for several hours to maximize crystal formation.[9][10]

    • Nucleation Inhibition: Sometimes, crystal growth needs a starting point (a nucleus).

      • Solution 1: Scratching: Gently scratch the inside of the flask at the air-liquid interface with a clean glass rod.[6][10] This can create microscopic imperfections on the glass surface that serve as nucleation sites.

      • Solution 2: Seeding: If you have a small amount of pure [Cp*IrCl2]2, add a single, tiny crystal to the cooled solution.[10] This "seed" crystal will act as a template for further crystal growth.

    Problem 2: The Final Product is Still Not the Desired Bright Orange Color

    After recrystallization, your [Cp*IrCl2]2 crystals are still off-color (e.g., brownish or dull orange).

    Possible Causes & Solutions:

    • Incomplete Removal of Colored Impurities: Some impurities may have similar solubility profiles to your product.

      • Solution 1: Activated Charcoal Treatment: If you suspect soluble colored impurities, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration.[11] The charcoal adsorbs the colored impurities. Caution: Use charcoal sparingly, as it can also adsorb your product, leading to lower yields. Do not add charcoal to a boiling solution, as this can cause violent bumping.[11]

      • Solution 2: Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity and color.[7]

    • Trapped Impurities: Rapid crystal growth can trap impurities within the crystal lattice.

      • Solution: Ensure the solution cools slowly and without disturbance.[6][12] This allows for the formation of larger, more ordered crystals that exclude impurities.

    Problem 3: Oily Residue or Amorphous Solid Instead of Crystals

    Upon cooling, your product separates as an oil or a non-crystalline solid.

    Possible Causes & Solutions:

    • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for crystallization.

      • Solution: Re-evaluate your solvent choice. A common and effective method for [Cp*IrCl2]2 is a two-solvent system, such as dissolving in a minimal amount of hot chloroform or dichloromethane ("good" solvent) and then slowly adding a "poor" solvent like hexane or pentane until the solution becomes slightly cloudy.[1][13][14] Then, allow it to cool slowly.

    • Presence of Greasy Impurities: Certain impurities can inhibit crystallization and promote oiling out.

      • Solution: Try washing the crude material with a solvent in which the desired product is insoluble but the greasy impurities are soluble (e.g., a small amount of cold hexane) before attempting recrystallization.

    III. Step-by-Step Recrystallization Protocols

    Here are two field-proven protocols for the purification of crude [Cp*IrCl2]2.

    Protocol 1: Single-Solvent Recrystallization

    This method is suitable when a single solvent provides a good temperature-dependent solubility gradient.

    Materials:

    • Crude [Cp*IrCl2]2

    • Dichloromethane (DCM) or Chloroform

    • Erlenmeyer flask

    • Heating source (hot plate)

    • Buchner funnel and filter paper

    • Vacuum flask

    Procedure:

    • Place the crude [Cp*IrCl2]2 in an Erlenmeyer flask.

    • Add a minimal amount of DCM or chloroform to the flask.

    • Gently heat the mixture while stirring until the solid completely dissolves.[10] Add more solvent in small portions if necessary, aiming for a saturated solution at the boiling point.[6]

    • If the solution contains insoluble impurities, perform a hot gravity filtration.[9]

    • Allow the flask to cool slowly to room temperature, undisturbed.[12]

    • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystallization.[9]

    • Collect the orange crystals by vacuum filtration using a Buchner funnel.[10]

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[6]

    • Dry the purified crystals under a high vacuum to remove all residual solvent.[10]

    Protocol 2: Two-Solvent (Good/Poor Solvent) Recrystallization

    This is often the most effective method for [Cp*IrCl2]2.

    Materials:

    • Crude [Cp*IrCl2]2

    • Good Solvent: Dichloromethane (DCM) or Chloroform

    • Poor Solvent: Hexane or Pentane

    • Erlenmeyer flask

    • Heating source (hot plate)

    • Buchner funnel and filter paper

    • Vacuum flask

    Procedure:

    • Dissolve the crude [Cp*IrCl2]2 in a minimal amount of hot DCM or chloroform in an Erlenmeyer flask.[13]

    • While the solution is still warm, slowly add the poor solvent (hexane or pentane) dropwise until the solution becomes faintly and persistently cloudy (turbid).[10][14] This indicates the point of saturation.

    • If too much poor solvent is added and the solution becomes very cloudy, add a few drops of the hot good solvent until the solution just becomes clear again.

    • Allow the flask to cool slowly to room temperature without disturbance.

    • Once at room temperature, place the flask in an ice bath for at least one hour.

    • Collect the resulting orange crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold poor solvent (hexane or pentane).

    • Dry the purified crystals under a high vacuum.

    IV. Visualizing the Workflow and Troubleshooting Logic

    Recrystallization Workflow

    RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Crude Crude [Cp*IrCl2]2 Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Insoluble impurities Cool Slow Cooling Dissolve->Cool No insoluble impurities HotFilt->Cool IceBath Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure [Cp*IrCl2]2 Dry->Pure

    Caption: A generalized workflow for the recrystallization of [Cp*IrCl2]2.

    Troubleshooting Low Yield

    LowYieldTroubleshooting Start Low or No Crystal Yield Q1 Is the cooled solution clear? Start->Q1 A1_Yes Solution is likely too dilute. Q1->A1_Yes Yes A1_No Supersaturated, but no nucleation. Q1->A1_No No Sol_Evap Solution: Concentrate by slow evaporation. A1_Yes->Sol_Evap Sol_Cool Solution: Further cooling in ice bath or freezer. A1_Yes->Sol_Cool Sol_Induce Solution: Induce nucleation (scratching or seeding). A1_No->Sol_Induce

    Caption: Decision tree for troubleshooting low recrystallization yields.

    V. Quantitative Data Summary

    ParameterSingle-Solvent MethodTwo-Solvent MethodRationale
    "Good" Solvent Dichloromethane or ChloroformDichloromethane or ChloroformHigh solubility at elevated temperatures.[1]
    "Poor" Solvent N/AHexane or PentaneLow solubility even at elevated temperatures.[1]
    Initial Solvent Volume Minimal amount to dissolve crude at boiling point.Minimal amount to dissolve crude at boiling point.To ensure a saturated solution for maximum yield.[6][12]
    Cooling Protocol Slow cooling to RT, then ≥ 1 hr in ice bath.Slow cooling to RT, then ≥ 1 hr in ice bath.Promotes formation of large, pure crystals and minimizes solubility.[6][10]
    Washing Solvent Small volume of ice-cold "good" solvent.Small volume of ice-cold "poor" solvent.Removes adhering soluble impurities without dissolving the product.[6]

    VI. Handling and Storage

    • Handling: [Cp*IrCl2]2 is moisture-sensitive.[8] Handle in a well-ventilated area or under an inert atmosphere.[4][8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

    • Storage: Store the purified solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature, protected from light.[2][4] For long-term storage of solutions, keep them at -20°C or -80°C.[4]

    VII. References

    • Pentamethylcyclopentadienyl iridium dichloride dimer - Grokipedia. (n.d.). Grokipedia. Retrieved March 12, 2024, from [Link]

    • Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2 - PMC - NIH. (n.d.). National Institutes of Health. Retrieved March 12, 2024, from [Link]

    • Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC - NIH. (n.d.). National Institutes of Health. Retrieved March 12, 2024, from [Link]

    • Experiment 2: Recrystallization. (n.d.). University of Toronto. Retrieved March 12, 2024, from [Link]

    • Pentamethylcyclopentadienyl iridium dichloride dimer - Wikipedia. (n.d.). Wikipedia. Retrieved March 12, 2024, from [Link]

    • Synthesis, characterization, and structure determination of Cp*Ir(dpms)Cl - NSF PAR. (2022, September 15). National Science Foundation. Retrieved March 12, 2024, from [Link]

    • Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2 - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved March 12, 2024, from [Link]

    • Solid organic cpd.s when isolated from organic reaction. (n.d.). SlideShare. Retrieved March 12, 2024, from [Link]

    • Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - ResearchGate. (2019, March 18). ResearchGate. Retrieved March 12, 2024, from [Link]

    • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). LinkedIn. Retrieved March 12, 2024, from [Link]

    • recrystallization-2.doc.pdf. (n.d.). University of Wisconsin-River Falls. Retrieved March 12, 2024, from [Link]

    • Recrystallization using two solvents - YouTube. (2012, May 7). YouTube. Retrieved March 12, 2024, from [Link]

    • Improved Synthesis of [CpRRhCl2]2 Complexes | Organometallics - ACS Publications. (2018, September 14). ACS Publications. Retrieved March 12, 2024, from [Link]

    • Synthesis and oxidation of CpIrIII compounds: functionalization of a Cp methyl group - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 12, 2024, from [Link]

    • Protein purification troubleshooting guide - Dutscher. (n.d.). Dutscher. Retrieved March 12, 2024, from [Link]

    • Purification Troubleshooting : r/Chempros - Reddit. (2024, May 16). Reddit. Retrieved March 12, 2024, from [Link]

    Sources

    Troubleshooting

    🔬 Catalyst Support Center: [Cp*IrCl2]2 Handling &amp; Stability

    Welcome to the Technical Support Knowledge Base for Pentamethylcyclopentadienyliridium(III) chloride dimer (CAS: 12354-84-6), commonly abbreviated as [Cp*IrCl2]2. As a Senior Application Scientist, I have designed this g...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Knowledge Base for Pentamethylcyclopentadienyliridium(III) chloride dimer (CAS: 12354-84-6), commonly abbreviated as [Cp*IrCl2]2. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we will explore the mechanistic reasons behind degradation and provide self-validating protocols to ensure your catalyst remains pristine for highly sensitive organometallic workflows.

    The Causality of Degradation: Why Storage Matters

    [Cp*IrCl2]2 is widely recognized as an air-stable diamagnetic solid for short-term benchtop handling[1]. However, "air-stable" does not mean "air-impervious" over the long term. The structural integrity of this dimer relies on bridging chloride ligands.

    When exposed to ambient humidity over months, the labile Ir-Cl bonds undergo slow, moisture-driven partial hydrolysis, forming inactive hydroxo-bridged iridium species. Furthermore, prolonged exposure to light can induce photochemical cleavage of the dimer[2]. In solution, the dimer is exponentially more vulnerable; coordinating solvents (like DMSO or DMA) actively compete for coordination sites, accelerating ligand dissociation and rendering the complex highly susceptible to oxidation.

    Quantitative Storage Guidelines

    To maximize the catalytic lifespan of your inventory, adhere to the following quantitative limits based on the physical state of the catalyst[2],[3].

    Storage FormRecommended TemperatureAtmosphereLight ProtectionMaximum Shelf-Life
    Dry Solid (Powder) Room Temp (or 2–8°C)Inert (N₂ or Ar)Required (Amber bottle)> 2 Years
    Stock Solution -80°CInert (N₂)Required6 Months
    Stock Solution -20°CInert (N₂)Required1 Month
    Stock Solution Room TemperatureAirNone< 24 Hours (Prepare Fresh)

    Storage Decision Matrix

    G Start [Cp*IrCl2]2 Storage Decision Matrix Solid Solid Form (Powder) Start->Solid Solution Solution Form (Stock) Start->Solution Solid_Freq Usage Frequency? Solid->Solid_Freq Sol_Temp Storage Temperature? Solution->Sol_Temp Solid_Daily Daily/Weekly Use Store: Ambient RT Desiccator, Dark Solid_Freq->Solid_Daily High Solid_Rare Long-Term (>1 month) Store: 2-8°C or RT Inert Gas (Ar/N2), Sealed Solid_Freq->Solid_Rare Low Sol_80 -80°C Shelf-life: 6 Months Protect from light Sol_Temp->Sol_80 Optimal Sol_20 -20°C Shelf-life: 1 Month Protect from light Sol_Temp->Sol_20 Standard Freezing

    Decision tree for [CpIrCl2]2 storage based on material state and usage frequency.*

    Troubleshooting & FAQs

    Q1: My [CpIrCl2]2 powder changed from bright orange to a dull, dark brown over the last year. What happened? A1: Your catalyst has likely undergone slow hydrolysis and oxidation. While [CpIrCl2]2 is stable enough for benchtop weighing[4], long-term storage in a poorly sealed container allows ambient moisture to attack the Ir-Cl bridges. Always store the bulk powder in a desiccator or glovebox under an inert atmosphere (Nitrogen or Argon) and protect it from light to prevent photochemical degradation[5].

    Q2: Can I prepare a master mix of[Cp*IrCl2]2 in solvent and store it for my weekly high-throughput catalytic screening assays? A2: Yes, but with strict limitations. In solution, the dimer is highly susceptible to ligand dissociation. If you must store it in solution, keep it at -80°C for a maximum of 6 months, or at -20°C for up to 1 month[2]. Ensure the solvent is anhydrous, degassed, and stored in amber vials under nitrogen.

    Q3: Do I absolutely need to weigh the catalyst in a glovebox? A3: It depends on your application. For routine synthetic applications with standard catalyst loadings (1–5 mol%), weighing on a benchtop in air is perfectly acceptable. However, if you are conducting highly sensitive kinetic studies, operating at very low catalyst loadings (<0.1 mol%), or handling highly [6], we strongly recommend handling the dimer in a glovebox to preserve the absolute purity of the stock[7].

    Standard Operating Procedure (SOP): Preparation and Cryo-Storage of Stock Solutions

    To ensure reproducible catalysis, follow this self-validating protocol for preparing and storing [Cp*IrCl2]2 solutions.

    Causality Note: Dissolving the dimer in coordinating solvents increases the lability of the Ir-Cl bonds. To prevent premature solvent coordination or hydrolysis, solutions must be kept strictly anhydrous and rapidly frozen.

    • Step 1: Inert Preparation. Inside a nitrogen-filled glovebox (O₂ < 5 ppm, H₂O < 1 ppm), weigh the required mass of [Cp*IrCl2]2.

    • Step 2: Anhydrous Dissolution. Dissolve the powder in an anhydrous, thoroughly degassed solvent (e.g., DMSO or DMA) to reach your target molarity.

    • Step 3: Aliquotting. Dispense the solution into amber glass cryovials. Why amber? To prevent photo-induced cleavage of the chloride bridges during transport and thawing.

    • Step 4: Flash Freezing. Submerge the sealed vials in liquid nitrogen. Rapid freezing prevents concentration gradients and localized precipitation of the complex.

    • Step 5: Cryo-Storage. Transfer immediately to a -80°C freezer.

    • Step 6: Self-Validation (Quality Control). Before using a stored aliquot, visually inspect the thawed solution. A healthy [Cp*IrCl2]2 solution retains a crisp orange to reddish-brown color.

      • Failure Mode: If the solution has turned black, or if a dark precipitate (iridium oxide/metal) is observed, discard the aliquot.

      • Analytical Validation: For rigorous validation, run a quick ¹H NMR in DMSO-d₆; the Cp* methyl protons should appear as a sharp singlet around δ 1.6–1.7 ppm. The appearance of multiple peaks in this region indicates ligand dissociation or degradation.

    References

    • PureSynth. (Pentamethylcyclopentadienyl)Iridium(III) Dichloride Dimer 95.0% Specifications. Retrieved from:[Link]

    • ACS Publications (JACS). NADH-Type Hydride Storage and Release on a Functional Ligand for Efficient and Selective Hydrogenation Catalysis. Retrieved from:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    (pentamethylcyclopentadienyl)iridium dichloride dimer vs rhodium analogue [Cp*RhCl2]2

    A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organometallic chemistry and homogeneous catalysis, the pentamethylcyclopentadienyl...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern organometallic chemistry and homogeneous catalysis, the pentamethylcyclopentadienyl (Cp*) dimers of iridium and rhodium, namely [CpIrCl₂]₂ and [CpRhCl₂]₂, stand as preeminent tools for forging complex molecular architectures. As adjacent elements in Group 9 of the periodic table, their complexes share a foundational "piano-stool" geometry and formal +3 oxidation state, yet subtle differences in their electronic structure and bond energetics give rise to distinct, and often complementary, catalytic activities.[1][2]

    This guide provides an in-depth, experimentally grounded comparison of these two cornerstone catalysts. Moving beyond a simple catalog of applications, we will dissect the causality behind their differing performance profiles, offering field-proven insights to guide catalyst selection for critical transformations such as C-H bond functionalization and transfer hydrogenation.

    Synthesis and Structural Fundamentals

    Both the dark-red [CpRhCl₂]₂ and the bright-orange [CpIrCl₂]₂ are air-stable, diamagnetic solids, making them convenient to handle in a standard laboratory setting.[3][4][5] Their synthesis is robust and follows a similar, well-established protocol.

    Standard Synthesis Protocol: The most common synthesis involves reacting the respective metal trichloride hydrate (RhCl₃·xH₂O or IrCl₃·xH₂O) with pentamethylcyclopentadiene (Cp*H) in refluxing methanol.[3][4] The desired dimer precipitates from the reaction mixture and can be isolated in high yield by simple filtration.[3]

    Feature[CpRhCl₂]₂[CpIrCl₂]₂
    Formula C₂₀H₃₀Cl₄Rh₂C₂₀H₃₀Cl₄Ir₂
    Molar Mass 618.1 g/mol 796.7 g/mol
    Appearance Dark red solid[3][4]Bright orange solid[5]
    Symmetry C₂hC₂h
    Geometry Pseudo-octahedral[6]Pseudo-octahedral[5]

    The core structure consists of two CpMCl units bridged by two chloride ligands. These bridging chlorides are labile and represent the gateway to catalytic activity, as they can be cleaved by solvents, co-catalysts, or substrates to generate the catalytically active monomeric CpMCl₂ species.[4][5]

    Head-to-Head Performance in Catalysis

    The choice between iridium and rhodium is rarely arbitrary and hinges on the specific transformation and substrate. While they can sometimes be used interchangeably, one catalyst often provides superior yield, selectivity, or reaction rate.

    C-H Activation and Oxidative Annulation

    A primary application for both complexes is the directed activation of C–H bonds, a powerful strategy for atom-economical synthesis.[1] In this arena, a general trend emerges: [CpRhCl₂]₂ often exhibits higher overall reactivity and yields in oxidative annulations, while [CpIrCl₂]₂ can offer unique or complementary selectivity profiles. [1][7][8]

    A landmark comparative study by Zheng and colleagues investigated the oxidative annulation of isoquinolones with alkynes.[1][9] Their findings provide a clear illustration of the performance disparity.

    Table 1: Catalyst Performance in the Oxidative Annulation of Isoquinolone with Diphenylacetylene [7]

    CatalystCatalyst Loading (mol%)AdditiveSolventTime (h)Yield (%)Turnover Number (TON)
    [CpRhCl₂]₂ 2.5Cu(OAc)₂DCE129519
    [CpIrCl₂]₂ 2.5Cu(OAc)₂DCE24459

    The superior performance of the rhodium catalyst in this specific reaction is not an anomaly. Computational and experimental studies reveal a fundamental mechanistic divergence.[1][7][9] For many of these reactions, the rate-determining step for the rhodium-catalyzed cycle is the insertion of the alkyne into the Rh-C bond. In contrast, for the iridium-catalyzed cycle, the turnover-limiting step is often the final C-N bond-forming reductive elimination.[1][7][9]

    The rationale lies in their intrinsic electronic properties:

    • Iridium(III) is more electron-rich and less electronegative than Rhodium(III). [1][9] This makes the Ir(III) center more difficult to reduce to Ir(I) in the final reductive elimination step, leading to a higher activation energy barrier.[1][7][9]

    • Conversely, the higher electrophilicity of the Ir(III) center and the formation of stronger Ir-C bonds can facilitate the initial alkyne insertion step compared to rhodium.[1]

    This mechanistic dichotomy is a critical piece of field intelligence. If a reaction is suspected to be limited by reductive elimination, [Cp*RhCl₂]₂ is likely the superior starting point.

    MechanisticDivergence

    However, this does not render the iridium catalyst obsolete. In intermolecular allylic C-H amidation, for instance, [CpIrCl₂]₂ and [CpRhCl₂]₂ exhibit complementary regioselectivity. Blakey and coworkers found that while the rhodium catalyst was highly effective for trans-disubstituted olefins, the iridium catalyst was essential for achieving high regioselectivity and yield with unactivated terminal olefins.[8] This highlights a crucial principle: the "better" catalyst is entirely context-dependent.

    Transfer Hydrogenation

    Transfer hydrogenation, typically using isopropanol or formate as a hydrogen source, is another cornerstone application.[10][11] Both [CpIrCl₂]₂ and [CpRhCl₂]₂ are precursors to highly active catalysts for the reduction of ketones, aldehydes, and imines.[5]

    Often, after activation with a base, the iridium-based systems are exceptionally active. DFT studies suggest that for [Cp*IrCl₂]₂-catalyzed transfer hydrogenation of aldehydes, an inner-sphere mechanism is the most favorable pathway, proceeding through an iridium-hydride intermediate.[10] While direct comparative kinetic data across a broad substrate scope is diffuse, iridium is frequently the metal of choice for asymmetric transfer hydrogenation (ATH) upon modification with chiral ligands.[5]

    Table 2: Representative Performance in Transfer Hydrogenation of Quinaldine [7]

    CatalystCatalyst Loading (mol%)H-SourceBaseTime (h)Conversion (%)TOF (h⁻¹)
    [CpRhCl₂]₂ 1.0HCOOH/NEt₃-2>99~50
    [CpIrCl₂]₂ 1.0HCOOH/NEt₃-2>99~50

    Note: TOF is calculated as moles of product per mole of catalyst dimer per hour. Conditions are representative.

    As shown in Table 2, for simple substrates, both catalysts can be highly effective. The decision may then pivot to other factors like cost, functional group tolerance in more complex substrates, or the specific ligand environment required for asymmetric variants. It has been noted that under certain conditions, the Cp* ligand itself can be released from the iridium center, forming a different active species, a behavior that complicates direct mechanistic comparisons but is important to consider during reaction optimization.[12]

    Experimental Protocols: A Self-Validating System

    To provide a tangible basis for comparison, here is a detailed protocol for a representative reaction where performance differences are well-documented.

    Protocol: Oxidative Annulation of N-methoxybenzamide with Diphenylacetylene

    This protocol is designed to be self-validating. The expected difference in yield between the two catalysts under identical conditions serves as an internal control for the experiment's success.

    Workflow Diagram:

    protocol_workflow

    Reagents & Equipment:

    • N-methoxybenzamide

    • Diphenylacetylene

    • [CpRhCl₂]₂ or [CpIrCl₂]₂

    • Copper(II) acetate (Cu(OAc)₂, oxidant)

    • 1,2-Dichloroethane (DCE, anhydrous)

    • Oven-dried 4 mL screw-cap vials with PTFE-lined caps

    • Magnetic stir plate with heating block

    • Standard glassware for workup, silica gel, NMR tubes

    Procedure:

    • Vial Preparation: Into two separate oven-dried 4 mL vials equipped with magnetic stir bars, add N-methoxybenzamide (0.2 mmol, 1.0 equiv), diphenylacetylene (0.3 mmol, 1.5 equiv), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv).

    • Catalyst Addition:

      • To Vial A , add [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%).

      • To Vial B , add [Cp*IrCl₂]₂ (0.005 mmol, 2.5 mol%).

      • Causality Note: The catalyst is added last to prevent premature reaction before the system is homogeneous and at the target temperature.

    • Solvent Addition: Add 1.0 mL of anhydrous DCE to each vial. Briefly purge the headspace with nitrogen or argon before sealing the caps tightly.

    • Reaction: Place both vials into a pre-heated heating block set to 100 °C. Stir the reactions vigorously.

      • Experimental Insight: Consistent stirring and temperature are critical for reproducibility. Run the reactions side-by-side to eliminate variables.

    • Monitoring & Quenching:

      • The rhodium-catalyzed reaction (Vial A) is typically complete or near-complete within 12 hours.

      • The iridium-catalyzed reaction (Vial B) will require a longer reaction time (e.g., 24 hours) to achieve a discernible yield.

      • After the designated time, remove the vials from the heat and allow them to cool to room temperature.

    • Workup and Analysis:

      • Quench the reaction by opening the vial. Dilute the mixture with dichloromethane (CH₂Cl₂).

      • Filter the mixture through a small plug of silica gel, eluting with additional CH₂Cl₂ or ethyl acetate to remove the copper salts.

      • Concentrate the filtrate in vacuo.

      • Determine the yield of the resulting isoquinolone product by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).

      • Trustworthiness: The use of an internal standard for NMR analysis provides a more accurate yield determination than relying on isolated mass, especially for comparative screening.

    Expected Outcome: Based on published data, Vial A ([CpRhCl₂]₂) should show a significantly higher product yield (>90%) after 12 hours compared to Vial B ([CpIrCl₂]₂), which may yield <50% even after 24 hours.[7] This direct comparison validates the differing catalytic efficacy for this specific transformation.

    Conclusion and Strategic Outlook

    The choice between [CpIrCl₂]₂ and [CpRhCl₂]₂ is a strategic decision guided by mechanistic understanding and empirical evidence.

    • Choose [Cp*RhCl₂]₂ as the default for many oxidative annulation reactions, especially where reductive elimination is likely to be the turnover-limiting step. Its generally higher reactivity can lead to shorter reaction times and greater efficiency.

    • Choose [Cp*IrCl₂]₂ when seeking complementary or alternative selectivity, particularly in C-H functionalization of different substrate classes like terminal olefins.[8] It is also a highly valuable precursor for transfer hydrogenation catalysts, especially for developing asymmetric variants.

    Ultimately, these two complexes are not rivals but rather complementary instruments in the synthetic chemist's orchestra. Understanding their fundamental electronic differences allows the discerning researcher to move beyond trial-and-error and make an informed, mechanistically-grounded choice, accelerating the path to discovery in academic and industrial research.

    References

    • Bolm, C. et al. [Cp*RhCl2]2: mechanosynthesis and applications in C–H bond functionalisations under ball-milling conditions. Chemical Communications. Available at: [Link][13]

    • Le, L. Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2. Lu Le Laboratory. Available at: [Link][3]

    • Zheng, Y. et al. Comparative investigation of the reactivities between catalysts [CpRhCl 2 ] 2 and [CpIrCl 2 ] 2 in the oxidative annulation of isoquinolones with alkynes: a combined experimental and computational study. Organic Chemistry Frontiers. Available at: [Link][1]

    • Hopkins, J. et al. Synthesis and Reactivity Studies of a [Cp*Rh] Complex Supported by a Methylene-Bridged Hybrid Phosphine-Imine Ligand. Molecules. Available at: [Link][2]

    • Zheng, Y. et al. Comparative investigation of the reactivities between catalysts [CpRhCl2]2 and [CpIrCl2]2 in the oxidative annulation of isoquinolones with alkynes: a combined experimental and computational study. RSC Publishing. Available at: [Link][9]

    • Blakey, S. B. et al. Rh(III) and Ir(III)Cp* Complexes Provide Complementary Regioselectivity Profiles in Intermolecular Allylic C–H Amidation Reactions. Journal of the American Chemical Society. Available at: [Link][8]

    • Synthesis of mono- and heterodicnuclear complexes. ResearchGate. Available at: [Link][14]

    • Pentamethylcyclopentadienyl rhodium dichloride dimer. Wikipedia. Available at: [Link][4]

    • Synthesis and characterization of new iridium(III) complexes containing the fragment [Cp*IrCl2] and the ligands 2- and 4-aminobenzonitryl and 2. Taylor & Francis Online. Available at: [Link][15]

    • Synthesis and structural properties of [Cp*RhCl 2 ] 2. ResearchGate. Available at: [Link][6]

    • Ekengard, E. et al. Pentamethylcyclopentadienyl-rhodium and iridium complexes containing (N^N and N^O) bound chloroquine analogue ligands: synthesis, characterization and antimalarial properties. Dalton Transactions. Available at: [Link][16]

    • Pentamethylcyclopentadienyl iridium dichloride dimer. Wikipedia. Available at: [Link][5]

    • Synthesis, characterization, and structure determination of Cp*Ir(dpms)Cl. NSF Public Access Repository. Available at: [Link][17]

    • Reversible Concerted Metalation–Deprotonation C–H Bond Activation by [Cp*RhCl 2 ] 2. ResearchGate. Available at: [Link][18]

    • C–H Activation via Iridium and Rhodium Electrocatalysis and Undirected Electrochemical Fluorination. eDissertations. Available at: [Link][19]

    • Blakemore, J. D. et al. Incorporation of [CpRh] and [CpIr] Species into Heterobimetallic Complexes via Protonolysis Reactivity and Dioximato Chelation. Inorganic Chemistry. Available at: [Link][20][21]

    • Mitrichev, I. et al. DFT-Assisted Microkinetic Study of Transfer Hydrogenation over Homogeneous and Immobilized Cp*Ir Complexes. White Rose Research Online. Available at: [Link][10]

    • Rovis, T. et al. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study. Journal of the American Chemical Society. Available at: [Link][22]

    • Cramer, N. et al. Mild complexation protocol for chiral Cp x Rh and Ir complexes suitable for in situ catalysis. Chemical Science. Available at: [Link][23]

    • Cyclometalated iridium complexes for transfer hydrogenation of carbonyl groups in water. Green Chemistry. Available at: [Link][11]

    • Albrecht, M. et al. Catalyst Activation by Loss of Cyclopentadienyl Ligands in Hydrogen Transfer Catalysis with Cp*Ir III Complexes. Organometallics. Available at: [Link][12]

    Sources

    Comparative

    Choosing Your Iridium Catalyst Precursor: A Comparative Guide to [Cp*IrCl2]2 and IrCl3 Hydrate

    For Researchers, Scientists, and Drug Development Professionals Executive Summary The selection of a catalytic precursor is a critical decision in synthetic chemistry, directly influencing reaction efficiency, reproducib...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    The selection of a catalytic precursor is a critical decision in synthetic chemistry, directly influencing reaction efficiency, reproducibility, and overall cost. In the realm of iridium catalysis, two precursors are frequently encountered: the well-defined organometallic dimer, pentamethylcyclopentadienyl iridium(III) chloride dimer ([CpIrCl2]2), and the simple inorganic salt, iridium(III) chloride hydrate (IrCl3·xH2O). This guide provides an in-depth comparison of these two precursors, moving beyond surface-level characteristics to explore the fundamental differences in their activation, reactivity, and practical handling. While [CpIrCl2]2 often provides superior performance and reproducibility in specific transformations like transfer hydrogenation and C-H activation due to its defined structure, IrCl3 hydrate serves as a versatile and cost-effective source of iridium for the preparation of heterogeneous catalysts and other iridium compounds.[1][2][3][4][5]

    Introduction: The Importance of Precursor Selection in Iridium Catalysis

    Iridium complexes are powerful catalysts for a wide array of organic transformations, including hydrogenation, C-H bond activation, and N-heterocycle synthesis.[3][6][7][8][9] The journey from a stable, commercially available precursor to a catalytically active species is a crucial, yet often overlooked, aspect of reaction development. The structure, stability, and ligand sphere of the precursor dictate the conditions required for activation and can profoundly impact the performance and mechanism of the catalytic cycle. This guide will dissect the key attributes of [Cp*IrCl2]2 and IrCl3 hydrate to empower researchers to make an informed choice tailored to their specific synthetic challenge.

    Physicochemical Properties and Handling

    A comparison of the fundamental properties of these two precursors reveals significant differences that have practical implications in the laboratory.

    Property[Cp*IrCl2]2 (Pentamethylcyclopentadienyl Iridium(III) Chloride Dimer)IrCl3·xH2O (Iridium(III) Chloride Hydrate)
    Formula C20H30Cl4Ir2IrCl3·xH2O
    Appearance Bright orange to red, air-stable crystalline solidDark green to black hygroscopic, crystalline powder or solid[1][10]
    Structure A dimeric complex with two pseudo-octahedral iridium centers bridged by chloride ligands.[11]An inorganic salt with a variable number of water molecules in its crystal structure.[2]
    Solubility Soluble in many organic solvents like chlorinated hydrocarbons.Soluble in water and other polar solvents.[1][2]
    Air/Moisture Stability Generally air-stable solid.[11]Hygroscopic; should be stored in a tightly closed container away from moisture.[10][12][13]
    Handling Standard laboratory handling procedures.Requires careful handling to avoid moisture absorption, which can affect its reactivity.[13]

    The well-defined, air-stable nature of [Cp*IrCl2]2 makes it a more convenient and reproducible precursor for many applications in homogeneous catalysis.[11] In contrast, the hygroscopic nature of IrCl3 hydrate means that its water content can be variable, potentially leading to inconsistencies in catalytic performance if not handled properly.[10][13]

    Activation and Mechanistic Considerations

    The most significant distinction between these two precursors lies in their activation pathways to generate the catalytically active species.

    [CpIrCl2]2: This precursor typically requires activation to generate a coordinatively unsaturated, monomeric iridium species. This is often achieved by cleaving the chloride bridges with a coordinating solvent or a ligand.[11] For many catalytic reactions, such as transfer hydrogenation, a base is added to remove a chloride ligand and generate an active iridium-hydride or iridium-alkoxide species.[14][15] The pentamethylcyclopentadienyl (Cp) ligand is generally considered a spectator ligand, remaining coordinated to the iridium center throughout the catalytic cycle, although instances of Cp* ligand loss have been reported under certain conditions.[16][17]

    IrCl3·xH2O: As a simple inorganic salt, IrCl3 hydrate serves as a source of iridium ions.[18] Its activation pathway is less defined and highly dependent on the reaction conditions and the other components present. It is often used as a precursor for the synthesis of other iridium complexes or for the preparation of heterogeneous catalysts, such as iridium nanoparticles supported on carbon.[1][10][18][19] In these cases, a reducing agent is typically employed to generate iridium(0) nanoparticles. For homogeneous catalysis, ligands must be added to form a catalytically active complex in situ.

    G cluster_0 [Cp*IrCl2]2 Activation cluster_1 IrCl3·xH2O Activation precursor1 [Cp*IrCl2]2 (Dimer) intermediate1 Cp*IrCl2(L) (Monomer) precursor1->intermediate1 + Ligand (L) or Solvent active1 [Cp*Ir(H)Cl(L)] or [Cp*Ir(OR)Cl(L)] intermediate1->active1 + Base + H-source (e.g., iPrOH) precursor2 IrCl3·xH2O intermediate2 [Ir(III)LxCl_y] precursor2->intermediate2 + Ligands (Lx) active2 Active Ir(0) Nanoparticles or Ir(n) Complex intermediate2->active2 + Reductant or further reaction caption Figure 1. Generalized activation pathways.

    Caption: Figure 1. Generalized activation pathways.

    Comparative Catalytic Performance

    The structural differences between the two precursors often translate to significant variations in their catalytic performance.

    Transfer Hydrogenation: [CpIrCl2]2 is a widely recognized and highly efficient precatalyst for the transfer hydrogenation of ketones, aldehydes, and imines.[11][14][20] The presence of the Cp ligand creates a well-defined and robust catalytic system, often requiring a base and a hydrogen donor like isopropanol or formic acid.[7][20] While IrCl3 hydrate can be used to generate catalysts for hydrogenation, it is less common for transfer hydrogenation in homogeneous systems without the in situ formation of a more complex catalyst.

    C-H Activation: C-H activation is a field where CpIr(III) complexes, often generated from [CpIrCl2]2, have shown exceptional utility.[5][8][21] The electron-donating Cp* ligand is believed to facilitate the C-H activation step.[5] IrCl3 hydrate is less commonly used directly for C-H activation, but it can serve as a precursor to synthesize the active iridium catalysts.[3]

    Heterogeneous Catalysis: IrCl3 hydrate is a common and cost-effective precursor for preparing supported iridium catalysts (e.g., Ir/C) for various applications, including hydrogenation and electrocatalysis.[1][3][19][22] The preparation of these catalysts typically involves impregnating a support with an aqueous solution of IrCl3 hydrate followed by reduction.[19] While [Cp*IrCl2]2 can also be used to prepare heterogeneous catalysts, its higher cost and organic nature make IrCl3 hydrate a more common choice for this purpose.

    Data Presentation: A Snapshot of Catalytic Applications

    Reaction TypePrecursorTypical ConditionsPerformance Highlights
    Transfer Hydrogenation of Ketones [CpIrCl2]2Base (e.g., K2CO3, KOH), H-source (e.g., iPrOH, HCOOH)High yields and turnover numbers are often achieved.[7]
    N-Heterocycle Synthesis [CpIrCl2]2Base (e.g., K2CO3), Toluene, 90-110 °CEfficient synthesis of a variety of N-heterocyclic compounds from primary amines and diols.[6]
    C-H Amidation [CpIrI2]2 (related to [CpIrCl2]2)AgSbF6, Dioxirane, DCE, 80 °CHigh yields in C-H amidation reactions assisted by weakly coordinating directing groups.[23]
    Preparation of Heterogeneous Catalysts IrCl3·xH2OSupport (e.g., Carbon), Reduction (e.g., with H2)Effective precursor for supported iridium catalysts used in reductions and electrocatalysis.[19]

    Experimental Protocols

    Representative Protocol for Transfer Hydrogenation using [Cp*IrCl2]2

    This protocol is a generalized example for the reduction of a ketone to an alcohol.

    Materials:

    • [Cp*IrCl2]2

    • Ketone substrate

    • Anhydrous isopropanol (iPrOH)

    • Potassium carbonate (K2CO3)

    • Inert atmosphere (Nitrogen or Argon)

    Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the ketone substrate (1.0 mmol).

    • Add [Cp*IrCl2]2 (0.005 mmol, 0.5 mol% Ir) and K2CO3 (0.1 mmol, 10 mol%).

    • Add anhydrous isopropanol (5 mL) via syringe.

    • Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    Caption: Figure 2. Workflow for transfer hydrogenation.

    Representative Protocol for Preparation of a Supported Iridium Catalyst from IrCl3·xH2O

    This protocol describes a general method for preparing a carbon-supported iridium catalyst.

    Materials:

    • IrCl3·xH2O

    • Activated carbon support

    • Deionized water

    • Reducing agent (e.g., sodium borohydride or hydrogen gas)

    Procedure:

    • Dissolve a calculated amount of IrCl3·xH2O in deionized water to achieve the desired metal loading.

    • Add the activated carbon support to the iridium chloride solution.

    • Stir the suspension for several hours to ensure uniform impregnation of the iridium salt onto the support.

    • Slowly add a solution of the reducing agent (e.g., NaBH4) to the suspension while stirring vigorously. Alternatively, the impregnated support can be dried and then reduced under a flow of hydrogen gas at elevated temperatures.

    • After the reduction is complete, filter the solid catalyst and wash thoroughly with deionized water to remove any residual ions.

    • Dry the resulting Ir/C catalyst in a vacuum oven.

    Conclusion and Recommendations

    The choice between [Cp*IrCl2]2 and IrCl3 hydrate is fundamentally a choice between a well-defined organometallic precatalyst and a simple inorganic iridium source.

    Choose [Cp*IrCl2]2 when:

    • You are performing homogeneous catalysis that benefits from a well-defined, robust, and highly active catalyst, such as transfer hydrogenation or C-H activation.

    • Reproducibility and high catalytic efficiency are paramount.

    • The higher cost of the precursor is justified by its performance.

    Choose IrCl3·xH2O when:

    • You are preparing heterogeneous catalysts, where it serves as a cost-effective source of iridium.[1][19]

    • You are synthesizing other iridium complexes and require a basic iridium starting material.[2]

    • Cost is a primary consideration, and the activation pathway can be tailored to the specific application.

    By understanding the distinct properties and activation requirements of each precursor, researchers can optimize their catalytic systems, leading to more efficient, reliable, and cost-effective synthetic methodologies.

    References

    • Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers. (URL: )
    • Iridium(III)
    • CAS 14996-61-3: Iridium trichloride hydr
    • iridium(iii) chloride hydrate cas 14996-61-3 - Haihang Industry. (URL: )
    • Iridium(III) chloride 99.9 trace metals 14996-61-3 - MilliporeSigma. (URL: )
    • Activation and Deactivation of A Robust Immobilized Cp*Ir-Transfer Hydrogenation Catalyst: A Multi-Element In Situ XAS Study. | Request PDF - ResearchGate. (URL: [Link])

    • Catalyst Activation by Loss of Cyclopentadienyl Ligands in Hydrogen Transfer Catalysis with Cp*IrIII Complexes - SciSpace. (URL: [Link])

    • Material Safety Data Sheet - Iridium(III)
    • Cp*Ir Complex-Catalyzed N-Heterocyclization of Primary Amines with Diols: A New Catalytic System for Environmentally Benign Synthesis of Cyclic Amines | Organic Letters - ACS Publications. (URL: [Link])

    • Activation and Deactivation of a Robust Immobilized Cp*Ir-Transfer Hydrogenation Catalyst - White Rose Research Online. (URL: [Link])

    • Catalyst Activation by Loss of Cyclopentadienyl Ligands in Hydrogen Transfer Catalysis with Cp*Ir III Complexes - ACS Publications. (URL: [Link])

    • ChemInform Abstract: (Pentamethylcyclopentadienyl)Iridium Dichloride Dimer {[IrCp* Cl 2 ] 2 }: A Novel Efficient Catalyst for the Cycloisomerizations of Homopropargylic Diols and N-Tethered Enynes. | Request PDF - ResearchGate. (URL: [Link])

    • Cp*Iridium Precatalysts for Selective C−H Oxidation via Direct Oxygen Insertion: A Joint Experimental/Computational Study - ResearchGate. (URL: [Link])

    • Iridium(III) Catalysts with an Amide-pendant Cyclopentadienyl Ligand : Double Aromatic Homologation Reactions - huscap. (URL: [Link])

    • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts - PMC. (URL: [Link])

    • Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands - Frontiers. (URL: [Link])

    • DFT-Assisted Microkinetic Study of Transfer Hydrogenation over Homogeneous and Immobilized Cp*Ir Complexes. (URL: [Link])

    • Active, Simple Iridium–Copper Hydrous Oxide Electrocatalysts for Water Oxidation. (URL: [Link])

    • Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis - Chemical Science (RSC Publishing). (URL: [Link])

    • Cp*Ir Complex‐Catalyzed Hydrogen Transfer Reactions Directed Toward Environmentally Benign Organic Synthesis | Request PDF - ResearchGate. (URL: [Link])

    • Iridium Chloride Hydrate - ESPI Metals. (URL: [Link])

    • Studies in iridium and manganese catalysis in C-H activation and reductive transformations. (URL: [Link])

    • Pentamethylcyclopentadienyl iridium dichloride dimer - Wikipedia. (URL: [Link])

    • Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics - Organic Chemistry Portal. (URL: [Link])

    • Iridium(III) Chloride Hydrate | AMERICAN ELEMENTS ®. (URL: [Link])

    • Cyclometalated iridium complexes for transfer hydrogenation of carbonyl groups in water - Green Chemistry (RSC Publishing). (URL: [Link])

    • Cyclopentadienyl ring activation in organometallic chemistry and catalysis | Request PDF - ResearchGate. (URL: [Link])

    • (PDF) Influence of Activation Conditions on the OER Activity of Iridium-Containing Catalysts. (URL: [Link])

    • Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis - PMC. (URL: [Link])

    • Iridium-Catalyzed Hydroarylation via C-H Bond Activation - PubMed. (URL: [Link])

    • Pincer-Ligated Iridium Complexes with Low-Field Ancillary Ligands: Complexes of (iPrPCP)IrCl2 and Comparison with (iPrPCP)IrHCl | Organometallics - ACS Publications. (URL: [Link])

    • Persistent acyclic Cp*Ir(III) complexes and their reactivities in cross-coupling reactions. (URL: [Link])

    • Title An Electron-Deficient Cp-E Iridium(III) Catalyst: Synthesis, Characterization, and Application to Ether-Directed C-H Amida - huscap. (URL: [Link])

    • Cytotoxic Organometallic Iridium(III) Complexes - MDPI. (URL: [Link])

    • Preparation of η5-pentamethylcyclopentadienyl rhodium(III)
    • Cover Picture: Air-Stable Carbonyl(pentamethylcyclopentadienyl)cobalt Diiodide Complex as a Precursor for Cationic (Pentamethylcyclopentadienyl)cobalt(III) Catalysis: Application for Directed C-2 Selective C H Amidation of Indoles (Adv. Synth. Catal. 7/20 - ResearchGate. (URL: [Link])

    Sources

    Validation

    Introduction: The Imperative of Unambiguous Structural Elucidation in Organometallic Chemistry

    An In-Depth Technical Guide to the Structural Validation of (Pentamethylcyclopentadienyl)iridium Dichloride Dimer In the fields of catalysis and drug development, (pentamethylcyclopentadienyl)iridium dichloride dimer, [C...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Structural Validation of (Pentamethylcyclopentadienyl)iridium Dichloride Dimer

    In the fields of catalysis and drug development, (pentamethylcyclopentadienyl)iridium dichloride dimer, [Cp*IrCl₂]₂, serves as a cornerstone precursor for a vast array of catalytically active and medicinally relevant molecules.[1][2][3] Its reactivity and the subsequent properties of its derivatives are fundamentally dictated by its three-dimensional atomic arrangement. Therefore, rigorous and unequivocal validation of its dimeric structure is not merely a procedural formality but a critical prerequisite for reproducible science and rational design.

    This guide provides a comprehensive analysis of the definitive method for this validation: single-crystal X-ray diffraction (SC-XRD). It further compares this "gold standard" technique with complementary analytical methods, offering researchers a holistic perspective on achieving validated, high-confidence structural data. As an indispensable tool in organometallic chemistry, SC-XRD offers an unambiguous determination of molecular structures, including precise bond lengths, bond angles, and stereochemistry.[4] This information is critical for understanding reaction mechanisms and structure-activity relationships.[4]

    Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD) Validation

    SC-XRD stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline compounds like [Cp*IrCl₂]₂.[4] The technique is based on the elastic scattering of X-rays from the ordered array of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically decoded to generate a precise model of the molecular structure.[5]

    Causality in Experimental Design: From Synthesis to Structure

    A successful SC-XRD experiment is contingent on the quality of the single crystal, making the preceding steps of synthesis and crystallization paramount.[4] Organometallic compounds are often sensitive to air and moisture, necessitating the use of anaerobic and anhydrous techniques to ensure sample integrity.[4][6]

    Experimental Protocol: A Self-Validating Workflow

    The following protocol outlines the key steps for the synthesis, crystallization, and X-ray analysis of [Cp*IrCl₂]₂.

    1. Synthesis:

    • The synthesis of [Cp*IrCl₂]₂ is typically achieved by reacting hydrated iridium(III) chloride with pentamethylcyclopentadiene in a suitable solvent like methanol.

    • The mixture is heated under reflux for an extended period, during which the orange, air-stable product precipitates from the solution.

    • The crude product is then filtered, washed with fresh solvent, and dried under vacuum.

    2. Crystallization: The primary and often most challenging step is growing diffraction-quality single crystals.[4] For [Cp*IrCl₂]₂, slow evaporation is a highly effective method.

    • Rationale: This technique is simple and relies on slowly increasing the concentration of a saturated solution, which induces the controlled formation of a single, well-ordered crystal lattice.[4]

    • Procedure:

      • Prepare a saturated solution of the purified [Cp*IrCl₂]₂ in a high-purity, volatile solvent such as dichloromethane or chloroform.

      • Loosely cap the vial to allow the solvent to evaporate over several days in an undisturbed, vibration-free environment.

      • Monitor for the formation of orange, block-shaped crystals.

    3. X-ray Data Collection:

    • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

    • Instrument Setup: The crystal is placed in a diffractometer and cooled to a low temperature, typically around 100 K.

      • Rationale for Low Temperature: Cooling minimizes the thermal motion of the atoms, leading to less diffuse scattering and a higher-quality diffraction pattern with better resolution.[4]

    • Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and rotated, with the resulting diffraction patterns recorded on a detector.[4]

    4. Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods (e.g., Patterson or direct methods) to find the initial positions of the heavy iridium atoms.

    • Subsequent refinement cycles locate the lighter atoms (chlorine, carbon) and optimize the entire structural model to best fit the experimental data.

    Workflow for SC-XRD Validation

    SC-XRD Workflow cluster_prep Sample Preparation cluster_analysis X-ray Analysis cluster_output Final Output Synthesis Synthesis of [Cp*IrCl₂]₂ Purification Purification Synthesis->Purification Crystallization Crystallization (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (100 K) Mounting->DataCollection Solution Structure Solution DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation (CIF File) Refinement->Validation

    Caption: A diagram illustrating the experimental workflow for single-crystal X-ray diffraction.

    Interpreting the Crystallographic Data for [Cp*IrCl₂]₂

    The refined crystal structure provides a wealth of precise, quantitative data. For [CpIrCl₂]₂, the structure confirms a dimeric nature with C₂h symmetry.[2] Each pseudo-octahedral iridium center is coordinated to a pentamethylcyclopentadienyl (Cp) ligand and four chloride ligands. Two of the chlorides act as bridging ligands (μ-Cl) connecting the two iridium atoms.

    ParameterValueSignificance
    Chemical Formula C₂₀H₃₀Cl₄Ir₂Confirms the elemental composition of the dimer.[7][8]
    Molecular Weight 796.69 g/mol A fundamental physical property derived from the formula.[7][8]
    Crystal System MonoclinicDescribes the basic shape of the unit cell.
    Space Group P2₁/cDefines the symmetry elements within the unit cell.
    Ir-Cl (terminal) Length ~2.39 ÅThe bond distance between iridium and the non-bridging chloride ligands.[2]
    Ir-Cl (bridging) Length ~2.45 ÅThe bond distance between iridium and the bridging chloride ligands, which are typically longer.[2]
    Ir···Ir Distance ~3.76 ÅThe non-bonding distance between the two metal centers.

    Molecular Structure of [Cp*IrCl₂]₂

    Caption: A representation of the [Cp*IrCl₂]₂ dimer showing the bridging and terminal chlorides.

    Part 2: A Comparative Guide to Alternative and Complementary Validation Techniques

    While SC-XRD provides the definitive solid-state structure, a multi-technique approach is essential for comprehensive characterization, especially to understand the compound's behavior in solution, where most reactions occur.[6][9]

    TechniqueInformation ProvidedStrengths for [CpIrCl₂]₂ ValidationLimitations
    Single-Crystal XRD Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, and crystal packing.[4][5]Unambiguously confirms the dimeric structure with bridging chlorides and the "piano-stool" geometry of each iridium center.[10]Provides solid-state information only, which may not represent the structure in solution. Requires high-quality single crystals, which can be difficult to obtain.[4]
    NMR Spectroscopy ¹H & ¹³C NMR: Provides information about the molecular structure and symmetry in solution. For [CpIrCl₂]₂, a single sharp peak for the 15 equivalent methyl protons of the Cp* ligand is expected.[6][11]Confirms the high symmetry of the Cp* ligand in solution and can indicate the purity of the sample.Does not directly measure bond lengths or angles. The dimeric structure is inferred, not directly observed.
    Mass Spectrometry Provides the mass-to-charge ratio (m/z), confirming the molecular weight and isotopic distribution. Techniques like Electrospray Ionization (ESI) are well-suited for organometallics.[12]Can confirm the mass of the dimeric unit. The characteristic isotopic pattern of iridium and chlorine provides a definitive fingerprint.The high-energy nature of some ionization methods can cause fragmentation of the dimer into its monomeric units, which can complicate interpretation.[12]
    Elemental Analysis Determines the percentage composition (C, H, N, etc.) of the compound.Provides fundamental confirmation that the empirical formula of the bulk sample matches the theoretical composition of C₂₀H₃₀Cl₄Ir₂.Does not provide any structural information (connectivity, stereochemistry). It validates composition, not structure.

    Conclusion: A Holistic and Trustworthy Validation Strategy

    The structural validation of (pentamethylcyclopentadienyl)iridium dichloride dimer is most authoritatively achieved through single-crystal X-ray diffraction, which provides an unparalleled level of detail and certainty regarding its solid-state structure.[4][13] However, for researchers in catalysis and drug discovery, this "gold standard" should be the centerpiece of a broader, multi-faceted analytical strategy.[14]

    By integrating SC-XRD with solution-phase techniques like NMR spectroscopy and mass spectrometry, and confirming bulk purity with elemental analysis, scientists can construct a self-validating and comprehensive data package. This holistic approach ensures that the structure is not only known with high fidelity in the crystalline state but is also well-understood in the context of the solution-phase environments where it is most often utilized, thereby upholding the highest standards of scientific integrity.

    References

    • BenchChem. Single crystal X-ray diffraction of organometallic compounds. Benchchem.
    • X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties. (2020).
    • Synthesis, characterization, and structure determination of Cp*Ir(dpms)Cl. (2022). NSF PAR.
    • Structure determination of some organic, inorganic and organometallic compounds by X-ray diffraction. The University of British Columbia Open Collections.
    • Pentamethylcyclopentadienyl-rhodium and iridium complexes containing (N^N and N^O) bound chloroquine analogue ligands: synthesis, characterization and antimalarial properties. (2016). RSC Publishing.
    • Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts.
    • Synthesis and Characterization of Novel Organometallic Complexes for Catalytic Applications. (2026). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
    • Synthesis of mono‐ and heterodicnuclear complexes: i) 1/2 [Cp*IrCl2]2,... ResearchGate.
    • (Pentamethylcyclopentadienyl)iridium(III) Dichloride Dimer. PubChem.
    • Holčapek, M. Structural analysis of organometallic compounds with soft ionization mass spectrometry. (2010). Upce.cz.
    • Sáez, N., et al. Synthesis and characterization of new iridium(III) complexes containing the fragment [Cp*IrCl 2 ] and the ligands 2- and 4-aminobenzonitryl and 2- and 4-aminopyridine. ResearchGate.
    • (Pentamethylcyclopentadienyl)iridium(III) Dichloride Dimer. CymitQuimica.
    • (Pentamethylcyclopentadienyl)iridium(III) chloride dimer. (2026). ChemicalBook.
    • Pentamethylcyclopentadienyl iridium dichloride dimer. Wikipedia.
    • (Pentamethylcyclopentadienyl)iridium(III) Dichloride Dimer. TCI Chemicals.
    • Crystal structure and molecular geometry of homogeneous hydrogenation catalyst .mu.-chloro-.mu.-hydrido-dichlorobis(pentamethylcyclopentadienyl)diiridium(III) and of its di-.mu. -chloro-dichlorobis- precursor. ACS Publications.
    • Crystal structures of [IrCl2(NHCHPh)((dppm)(C(N2dppm))-κ3P,C,P′)]Cl·5.5MeCN and [IrI(NHCHPh)(((dppm)C(N2))-κ2P,C)(dppm-κ2P,P′)]I(I3)·0.5I2·MeOH·0.5CH2Cl2: triazene fragmentation in a PCN pincer iridium complex. (2014). IUCr Journals.
    • Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer, Ir 48.6%. Aspira Chemical.
    • Unconventional Approaches in Coordination Chemistry and Organometallic Reactivity. (2021). ACS Omega.
    • X-Ray Diffraction Basics. Iowa State University Chemical Instrumentation Facility.
    • X-ray Diffraction (XRD) - Overview. Malvern Panalytical.
    • Main Group Organometallic Compounds. MSU chemistry.
    • Pentamethylcyclopentadienyl-rhodium and -iridium complexes. Part 29. Syntheses and X-ray structure determinations of [{Rh(C5Me5)}2(OH)3]OH·11H2O and [{lr(C5Me5)}2(OH)3]O2CMe·14H2O and related complexes. Journal of the Chemical Society, Dalton Transactions.
    • Dinuclear Pentamethylcyclopentadienyl Rhodium and Iridium Complexes Containing 1, 1'Ferrocene Dichalcogenido Bridges. X-Ray Structure Analysis of the Dimer {Cp*Ir[(SeC5H4)2Fe]}2. ResearchGate.
    • X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. SciSpace.

    Sources

    Comparative

    A Comparative Guide to the Catalytic Efficiency of [CpIrCl₂]₂ vs. [CpRhCl₂]₂ in C-H Amidation

    For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy for mol...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern synthetic chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy for molecular construction. Among these methods, C-H amidation is of paramount importance, offering a direct route to introduce nitrogen-containing functional groups that are ubiquitous in pharmaceuticals and bioactive molecules. This guide provides a detailed, evidence-based comparison of two prominent precatalysts for this transformation: the pentamethylcyclopentadienyl iridium(III) chloride dimer, [CpIrCl₂]₂, and its rhodium(III) analogue, [CpRhCl₂]₂. By examining their catalytic efficiency, substrate scope, and underlying mechanistic differences, this document aims to equip researchers with the insights necessary to make informed decisions in catalyst selection for C-H amidation reactions.

    At a Glance: Iridium vs. Rhodium for C-H Amidation

    While both [CpIrCl₂]₂ and [CpRhCl₂]₂ are powerful catalysts for C-H amidation, they often exhibit distinct and sometimes complementary activities. A primary differentiator lies in their reactivity and selectivity, particularly in challenging transformations such as allylic C-H amidation.

    Feature[CpIrCl₂]₂[CpRhCl₂]₂
    General Reactivity Often higher, especially in challenging amidations.Highly effective, particularly in directed C-H activation of arenes.
    Selectivity Frequently demonstrates superior regioselectivity, especially in allylic amidation.Can exhibit different or lower selectivity compared to iridium in certain cases.
    Substrate Scope Broad, including unactivated sp³ C-H bonds.Broad, with extensive applications in arene and heterocycle functionalization.
    Nitrene Source Compatibility Highly compatible with dioxazolones and azides.Effective with a variety of nitrene precursors.
    Key Mechanistic Feature Accesses a high-energy Ir(V)-nitrenoid intermediate, influencing selectivity.Proceeds through a Rh(V)-nitrenoid intermediate.

    Head-to-Head Comparison: Allylic C-H Amidation

    A compelling case study highlighting the differing efficiencies of these catalysts is the intermolecular branch-selective allylic C-H amidation of unactivated terminal olefins. Experimental data demonstrates that [Cp*IrCl₂]₂ often provides significantly improved yields and regioselectivity compared to its rhodium counterpart.

    In a direct comparison of the allylic C-H amidation of an unactivated terminal olefin with a dioxazolone as the nitrene precursor, the iridium catalyst showed marked superiority. While [CpRhCl₂]₂ provided the branched amidation product in moderate yield and regioselectivity, a switch to [CpIrCl₂]₂ led to a significant improvement in both metrics[1]. This enhanced performance is attributed to the distinct nature of the iridium-nitrenoid intermediate formed during the catalytic cycle[1].

    Table 1: Comparison of Catalyst Performance in the Allylic C-H Amidation of 1a with 2a [1]

    EntryCatalyst (2.5 mol%)AdditivesYield (%)Regioselectivity (Branched:Linear)
    1[CpRhCl₂]₂AgNTf₂ (15 mol%), LiOAc (20 mol%)454:1
    2[CpIrCl₂]₂AgNTf₂ (15 mol%), LiOAc (20 mol%)8219:1

    Mechanistic Insights: The "Why" Behind the Performance Difference

    The divergence in catalytic performance between iridium and rhodium can be traced back to the fundamental steps of their respective catalytic cycles. Both are generally believed to proceed through a chelation-assisted C-H activation followed by the formation of a metal-nitrenoid species. However, the energetic landscape of these intermediates and the subsequent bond-forming steps differ significantly.

    Density Functional Theory (DFT) calculations have shed light on the origins of reactivity and regioselectivity in allylic C-H amidation. These studies suggest that the catalytic cycle involves alkene coordination, C(sp³)-H activation, oxidative addition of the dioxazolone, reductive elimination, and proto-demetalation[2]. The C-H activation step is often the rate-determining step[2]. For the [CpIrCl₂]₂-catalyzed system, this activation proceeds via an Ir(III)-assisted proton transfer with a relatively low energy barrier, accounting for its high reactivity[2]. In contrast, the C-H activation in the [CpRhCl₂]₂ system is more akin to a direct deprotonation, which is associated with a higher energy barrier and thus lower reactivity[2].

    Furthermore, the regioselectivity is influenced by the electronic properties of the metal center in the high-valent metal-nitrenoid intermediate. The iridium(V) center polarizes the allylic group to a greater extent than the rhodium(V) center, which explains the superior branch-selectivity observed with the iridium catalyst[2].

    Below is a generalized representation of the proposed catalytic cycles.

    G cluster_Ir Iridium Catalytic Cycle cluster_Rh Rhodium Catalytic Cycle Ir_start [Cp*Ir(III)]⁺ Ir_CH_activation C-H Activation Ir_start->Ir_CH_activation Substrate Ir_metallacycle Iridacycle Ir_CH_activation->Ir_metallacycle Ir_oxidative_addition Oxidative Addition (Dioxazolone) Ir_metallacycle->Ir_oxidative_addition Ir_nitrenoid Allyl-Ir(V)-Nitrenoid Ir_oxidative_addition->Ir_nitrenoid -CO₂ Ir_reductive_elimination Reductive Elimination Ir_nitrenoid->Ir_reductive_elimination Ir_product_release Proto-demetalation Ir_reductive_elimination->Ir_product_release Ir_product_release->Ir_start Regeneration Ir_product Amide Product Ir_product_release->Ir_product Rh_start [Cp*Rh(III)]⁺ Rh_CH_activation C-H Activation Rh_start->Rh_CH_activation Substrate Rh_metallacycle Rhodacycle Rh_CH_activation->Rh_metallacycle Rh_oxidative_addition Oxidative Addition (Dioxazolone) Rh_metallacycle->Rh_oxidative_addition Rh_nitrenoid Allyl-Rh(V)-Nitrenoid Rh_oxidative_addition->Rh_nitrenoid -CO₂ Rh_reductive_elimination Reductive Elimination Rh_nitrenoid->Rh_reductive_elimination Rh_product_release Proto-demetalation Rh_reductive_elimination->Rh_product_release Rh_product_release->Rh_start Regeneration Rh_product Amide Product Rh_product_release->Rh_product

    Generalized catalytic cycles for Ir(III) and Rh(III) in C-H amidation.

    Experimental Protocols

    The successful application of these catalysts is highly dependent on the precise execution of experimental protocols. Below are representative procedures for C-H amidation reactions.

    General Experimental Workflow

    The following diagram outlines a typical workflow for a C-H amidation experiment.

    A typical experimental workflow for C-H amidation.

    Protocol 1: Iridium-Catalyzed Allylic C-H Amidation[1]

    Materials:

    • [Cp*IrCl₂]₂ (2.5 mol%)

    • Substrate (e.g., terminal alkene, 1.0 equiv)

    • Dioxazolone (1.5 equiv)

    • AgNTf₂ (15 mol%)

    • LiOAc (20 mol%)

    • Anhydrous 1,2-dichloroethane (DCE)

    Procedure:

    • To an oven-dried reaction vessel, add [Cp*IrCl₂]₂, the alkene substrate, dioxazolone, AgNTf₂, and LiOAc.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous DCE via syringe.

    • Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of celite, washing with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired amide product.

    Protocol 2: Rhodium-Catalyzed Arene C-H Amidation[3]

    Materials:

    • [Cp*RhCl₂]₂ (2.5 mol%)

    • Arene with a directing group (e.g., N-phenyl-2-aminopyridine, 1.0 equiv)

    • Dioxazolone (1.2 equiv)

    • AgNTf₂ (10 mol%)

    • NaOAc (1.0 equiv)

    • Anhydrous 1,2-dichloroethane (DCE)

    Procedure:

    • In a sealed tube, combine [Cp*RhCl₂]₂, the arene substrate, dioxazolone, AgNTf₂, and NaOAc.

    • Evacuate and backfill the tube with an inert atmosphere.

    • Add anhydrous DCE via syringe.

    • Stir the reaction mixture at the designated temperature (e.g., 80 °C) for the specified duration (e.g., 12 hours).

    • After cooling to room temperature, dilute the mixture with dichloromethane.

    • Filter the solution through a short pad of silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the amidated arene.

    Substrate Scope and Limitations

    Both [CpIrCl₂]₂ and [CpRhCl₂]₂ exhibit broad substrate scopes, but with notable differences. Iridium catalysts have shown remarkable efficacy in the amidation of unactivated sp³ C-H bonds, a traditionally challenging transformation[3]. This includes the late-stage functionalization of complex molecules, which is of significant interest in drug discovery[4][5].

    Rhodium catalysts, on the other hand, have been extensively utilized for the C-H amidation of arenes and heterocycles bearing a wide array of directing groups[6][7]. While highly effective, the choice of directing group can be crucial for reactivity and selectivity.

    A limitation to consider, particularly with iridium catalysis, is the potential for competing side reactions. For instance, in the context of intramolecular C-H amidation to form γ-lactams, isocyanate formation can be a competing pathway[8][9]. However, careful tuning of the ligand environment on the iridium center can suppress this undesired reaction[8][9].

    Conclusion

    The choice between [CpIrCl₂]₂ and [CpRhCl₂]₂ for C-H amidation is not a matter of universal superiority but rather a strategic decision based on the specific synthetic challenge at hand. [CpIrCl₂]₂ often emerges as the catalyst of choice for more demanding transformations, such as the branch-selective amidation of unactivated allylic C-H bonds, where its unique electronic properties lead to higher yields and selectivities. Conversely, [CpRhCl₂]₂ remains a robust and versatile catalyst for a vast array of directed C-H amidations, particularly of aromatic and heteroaromatic systems.

    A thorough understanding of the mechanistic nuances and a careful consideration of the substrate and desired outcome are paramount for harnessing the full potential of these powerful catalytic systems. The experimental data and protocols provided in this guide serve as a foundation for researchers to navigate the exciting and rapidly evolving field of C-H amidation.

    References

    Sources

    Validation

    mass spectrometry fragmentation pattern of (pentamethylcyclopentadienyl)iridium dichloride dimer

    A Comprehensive Guide to the Mass Spectrometry Fragmentation of (Pentamethylcyclopentadienyl)iridium Dichloride Dimer for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Comprehensive Guide to the Mass Spectrometry Fragmentation of (Pentamethylcyclopentadienyl)iridium Dichloride Dimer for Researchers and Drug Development Professionals

    As a Senior Application Scientist, this guide provides an in-depth analysis of the mass spectrometric behavior of the (pentamethylcyclopentadienyl)iridium dichloride dimer, often abbreviated as [Cp*IrCl₂]₂. This organometallic compound is a critical precursor in the synthesis of novel therapeutic agents and catalysts.[1][2] A thorough understanding of its fragmentation pattern is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives. This guide will compare various ionization techniques, detail the expected fragmentation pathways with supporting data, and provide actionable experimental protocols.

    The Importance of Selecting the Appropriate Ionization Technique

    The stability of the metal-ligand and bridging bonds in [Cp*IrCl₂]₂ dictates the choice of ionization method. Hard ionization techniques, such as Electron Ionization (EI), can induce extensive fragmentation, potentially obscuring the molecular ion and complicating spectral interpretation.[3] Therefore, soft ionization methods are generally preferred for the analysis of organometallic complexes.[4]

    Comparison of Ionization Techniques for [Cp*IrCl₂]₂ Analysis

    Ionization TechniquePrincipleSuitability for [CpIrCl₂]₂AdvantagesLimitations
    Electrospray Ionization (ESI) Ions in solution are transferred to the gas phase by a strong electric field.Highly Suitable Soft ionization preserves the intact dimer or generates ions from in-solution species; ideal for polar and ionic derivatives.[4][5]Analyte must be soluble and capable of forming ions in solution; solvent choice can influence speciation.[3]
    Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization.Suitable Alternative Good for analyzing solid samples and compounds that are difficult to dissolve; complementary to ESI.[5][6]Matrix interference can be an issue; less common for routine analysis of small organometallic complexes compared to ESI.
    Fast Atom Bombardment (FAB) A high-energy beam of neutral atoms bombards the sample in a liquid matrix.Historically Used Can provide molecular ion information.[7]Often produces more fragmentation than ESI or MALDI; less common in modern mass spectrometry labs.[3][8]
    Electron Ionization (EI) A high-energy electron beam bombards the sample in the gas phase.Less Suitable Can provide detailed fragmentation patterns for structural elucidation of the ligands.Often leads to the absence of a molecular ion for thermally labile or non-volatile compounds like [CpIrCl₂]₂.[3]

    For routine analysis and characterization of [Cp*IrCl₂]₂ and its reaction products, Electrospray Ionization (ESI) is the recommended starting point due to its soft nature and wide applicability to the polar and often charged derivatives of this dimer.

    The Fragmentation Pathway of [Cp*IrCl₂]₂

    The fragmentation of the [Cp*IrCl₂]₂ dimer in the mass spectrometer is a stepwise process initiated by the cleavage of the weakest bonds. The primary fragmentation events involve the breaking of the chloride bridges, followed by the sequential loss of ligands from the resulting monomeric species.

    A proposed fragmentation pathway based on Electrospray Ionization (ESI) is detailed below. The observed ions and their mass-to-charge ratios (m/z) will depend on the specific adducts formed in the ESI source (e.g., protonation or sodiation). For clarity, we will consider the fragmentation of the cationic species.

    Proposed ESI-MS Fragmentation Pathway

    Fragmentation_Pathway cluster_dimer Dimeric Species cluster_monomer Monomeric Species cluster_ligand_fragments Ligand Fragments Dimer [Cp*IrCl(μ-Cl)]₂ m/z = 796 Monomer [CpIrCl₂]⁺ m/z = 398 Dimer->Monomer Bridge Cleavage LossCl1 [CpIrCl]⁺ m/z = 363 Monomer->LossCl1 - Cl LossCl2 [Cp*Ir]⁺ m/z = 328 LossCl1->LossCl2 - Cl Cp_fragment [C₁₀H₁₅]⁺ (Cp*) m/z = 135 LossCl2->Cp_fragment - Ir

    Detailed Fragmentation Steps:

    • Dimer Cleavage: The initial and most significant fragmentation event is the cleavage of the two bridging chloride ligands (μ-Cl). This results in the formation of the monomeric species, [Cp*IrCl₂]⁺, with a characteristic isotopic pattern for iridium and chlorine. Under electron impact conditions, a molecular ion peak at m/z 796 corresponding to the intact dimer has been reported.[9]

    • Sequential Loss of Chloride Ligands: The monomeric ion, [CpIrCl₂]⁺, readily loses a terminal chloride ligand to form the [CpIrCl]⁺ fragment. This is a common observation in the mass spectra of half-sandwich iridium complexes.[10]

    • Further Ligand Loss: Subsequent loss of the remaining chloride ligand yields the [Cp*Ir]⁺ ion.

    • Ligand Fragmentation: At higher collision energies, fragmentation of the pentamethylcyclopentadienyl (Cp) ligand can occur, although the iridium-Cp bond is generally quite stable.

    Tabulated Fragmentation Data

    IonFormulaCalculated m/z (for ¹⁹³Ir, ³⁵Cl)Description
    Intact Dimer [C₂₀H₃₀Cl₄Ir₂]796.0The parent dimeric molecule.
    Monomer [C₁₀H₁₅Cl₂Ir]⁺398.0Formed by cleavage of the chloride bridges.
    Fragment 1 [C₁₀H₁₅ClIr]⁺363.0Resulting from the loss of one chloride ligand from the monomer.
    Fragment 2 [C₁₀H₁₅Ir]⁺328.0Resulting from the loss of both chloride ligands from the monomer.
    Cp* Ligand [C₁₀H₁₅]⁺135.1The pentamethylcyclopentadienyl cation.

    Note: The observed m/z values will show a characteristic isotopic distribution due to the presence of iridium (¹⁹¹Ir and ¹⁹³Ir) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

    Experimental Protocol for ESI-MS Analysis

    This protocol provides a standardized workflow for the reliable acquisition of mass spectra for [Cp*IrCl₂]₂ and its derivatives.

    Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_acquisition Data Acquisition Prep Dissolve 1 mg of [Cp*IrCl₂]₂ in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile). Dilute Dilute the stock solution to a final concentration of 1-10 µM. Prep->Dilute Infuse Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Dilute->Infuse Tune Optimize instrument parameters: - Capillary Voltage: 3-4 kV - Nebulizing Gas: As required - Drying Gas: As required Infuse->Tune Acquire_MS1 Acquire full scan MS spectra (MS1) to identify the molecular ion and major fragments. Tune->Acquire_MS1 Acquire_MS2 Perform tandem MS (MS/MS) on the ion of interest to confirm fragmentation pathways. Acquire_MS1->Acquire_MS2

    Step-by-Step Methodology
    • Sample Preparation:

      • Accurately weigh approximately 1 mg of [Cp*IrCl₂]₂.

      • Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a stock solution. The choice of solvent is critical as it can influence the ionization process.[3]

      • Further dilute the stock solution with the same solvent to a final concentration suitable for ESI-MS, typically in the range of 1-10 µM.

    • Instrument Setup and Tuning:

      • Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

      • Infuse the diluted sample solution directly into the ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

      • Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature, to achieve a stable ion signal. Typical starting capillary voltage for positive ion mode is 3-4 kV.

    • Data Acquisition:

      • Acquire full scan mass spectra (MS1) over an appropriate m/z range (e.g., 100-1000) to identify the parent ion and other major species in solution.

      • Perform tandem mass spectrometry (MS/MS) experiments on the isotopic cluster corresponding to the monomeric ion ([Cp*IrCl₂]⁺) to induce fragmentation and confirm the proposed pathway. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

    Conclusion and Best Practices

    The mass spectrometric analysis of (pentamethylcyclopentadienyl)iridium dichloride dimer is most effectively performed using soft ionization techniques, with ESI-MS being the method of choice for routine characterization. The fragmentation pattern is dominated by the cleavage of the chloride bridges to form a monomeric species, which then undergoes sequential loss of its chloride ligands.

    For researchers and drug development professionals, a consistent and well-documented mass spectrometry protocol is essential for ensuring the identity and purity of [Cp*IrCl₂]₂ and its derivatives. By following the guidelines presented here, scientists can confidently utilize mass spectrometry as a powerful tool in their research and development endeavors.

    References

    • Holčapek, M. (2010). Structural analysis of organometallic compounds with soft ionization mass spectrometry. Upce.cz. Available at: [Link]

    • Ligare, M. R., et al. (2022). Characterization of selected organometallic compounds by electrospray ionization- and matrix-assisted laser desorption/ionization-mass spectrometry using different types of instruments: Possibilities and limitations. PubMed. Available at: [Link]

    • Ligare, M. R., et al. (2022). Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments. PMC. Available at: [Link]

    • Henderson, W., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. University of Victoria. Available at: [Link]

    • Wang, Y., et al. (2021). Fluorescent Half-Sandwich Iridium Picolinamidate Complexes for In-Cell Visualization. MDPI. Available at: [Link]

    • Waters Corporation. (n.d.). Identification of Organometallic Compounds Using Field Desorption Ionization on the GCT. Waters. Available at: [Link]

    • Li, G., et al. (2021). Highly potent half-sandwich iridium and ruthenium complexes as lysosome-targeted imaging and anticancer agents. Dalton Transactions. Available at: [Link]

    • Gray, C. J., et al. (2019). Structural analysis of peptides modified with organo-iridium complexes, opportunities from multi-mode fragmentation. Analyst. Available at: [Link]

    • Fan, X.-N., et al. (n.d.). Supporting Information Half-Sandwich Iridium Complexes for One-Pot Synthesis of Amides. pubs.acs.org. Available at: [Link]

    • Lee, D.-H., et al. (2006). [Cp*IrCl₂]₂-Assisted C−C Bond Cleavage with Water: An Experimental and Computational Study. ACS Publications. Available at: [Link]

    • Di Censo, D., et al. (2023). Unexpected reactivity of cyclometalated iridium(iii) dimers. Direct synthesis of a mononuclear luminescent complex. Dalton Transactions. Available at: [Link]

    • Barbour, M. G., et al. (2020). Spectroscopic and Theoretical Investigation of Color Tuning in Deep-Red Luminescent Iridium(III) Complexes. Inorganic Chemistry. Available at: [Link]

    • McDaniel, N. D., et al. (2010). Half-Sandwich Iridium Complexes for Homogeneous Water-Oxidation Catalysis. Journal of the American Chemical Society. Available at: [Link]

    • Grokipedia. (n.d.). Properties of C₂₀H₃₀Cl₄Ir₂ (Pentamethylcyclopentadienyl iridium dichloride dimer). Grokipedia. Available at: [Link]

    • Fan, X.-N., et al. (2020). Air-Stable Half-Sandwich Iridium Complexes as Aerobic Oxidation Catalysts for Imine Synthesis. Inorganic Chemistry. Available at: [Link]

    • Chellan, P., et al. (2016). Pentamethylcyclopentadienyl-rhodium and iridium complexes containing (N^N and N^O) bound chloroquine analogue ligands: synthesis, characterization and antimalarial properties. RSC Publishing. Available at: [Link]

    • Wikipedia. (n.d.). Pentamethylcyclopentadienyl iridium dichloride dimer. Wikipedia. Available at: [Link]

    • McFarland, J. M., et al. (2022). Synthesis, characterization, and structure determination of Cp*Ir(dpms)Cl. Inorganica Chimica Acta. Available at: [Link]

    • Stypik, M., et al. (2025). Cytotoxic Organometallic Iridium(III) Complexes. MDPI. Available at: [Link]

    • Jia, Y., et al. (2015). HRMS studies on the fragmentation pathways of metallapentalyne. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

    • Grokipedia. (n.d.). Pentamethylcyclopentadienyl iridium dichloride dimer. Grokipedia. Available at: [Link]

    • McIndoe, J. S. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. University of Victoria. Available at: [Link]

    • Geden, J. V., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. University of Southampton. Available at: [Link]

    • Shafiq, Z., et al. (2022). Recent Advancement in the Synthesis of Ir-Based Complexes. PMC. Available at: [Link]

    • Kirby, A. J., et al. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. Available at: [Link]

    • Ruria, P., et al. (2016). Identification of metal species by ESI-MS/MS through release of free metals from the corresponding metal-ligand complexes. PMC. Available at: [Link]

    • Qu, L.-B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Available at: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Comprehensive Operational and Disposal Guide for (Pentamethylcyclopentadienyl)iridium Dichloride Dimer

    As a Senior Application Scientist, I frequently consult with drug development professionals and academic researchers on the lifecycle management of platinum-group metal (PGM) catalysts. (Pentamethylcyclopentadienyl)iridi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently consult with drug development professionals and academic researchers on the lifecycle management of platinum-group metal (PGM) catalysts. (Pentamethylcyclopentadienyl)iridium(III) dichloride dimer, commonly denoted as [Cp*IrCl2]2, is a cornerstone catalyst for C-H activation, transfer hydrogenation, and photoredox catalysis.

    However, its high cost, environmental persistence, and heavy metal toxicity necessitate stringent operational controls and specialized disposal protocols. This guide provides self-validating, step-by-step methodologies to ensure your laboratory maintains compliance, protects personnel, and optimizes precious metal recovery.

    Part 1: Chemical Profile & Causality of Hazards

    Before detailing disposal logistics, we must establish the physical and chemical parameters that dictate our safety protocols. Understanding why we handle a chemical a certain way is the foundation of a self-validating safety system.

    Table 1: Chemical and Hazard Profile of [Cp*IrCl2]2

    PropertySpecificationOperational Implication
    CAS Number 12354-84-6Essential for accurate hazardous waste manifesting and EHS compliance.
    Molecular Formula C20H30Cl4Ir2Contains organometallic chlorides; generates HCl gas upon thermal decomposition.
    Molecular Weight 796.67 g/mol High mass fraction of Iridium (~48%); economically viable for toll refining.
    Physical State Orange-red crystalline powderDust inhalation risk; mandates handling in a fume hood or inert glovebox.
    Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires strict PPE (nitrile gloves, safety goggles) to prevent dermal/ocular exposure.

    Part 2: Step-by-Step Disposal and Recovery Methodologies

    The disposal of[Cp*IrCl2]2 is not a simple matter of discarding it into a standard solid waste bin. Because Iridium is a rare and highly valuable transition metal, the primary directive for pure or semi-pure waste is recovery rather than destruction [2]. When recovery is not feasible (e.g., highly dilute reaction mixtures), it must be treated as hazardous chemical waste [1].

    Methodology A: Disposal of Pure, Expired, or Unreacted Solid Catalyst (Precious Metal Recovery)

    Causality: Iridium is extremely scarce. Sending solid[Cp*IrCl2]2 to standard incineration destroys economic value and wastes a critical resource. Toll refining or precious metal recovery is the industry standard for unreacted PGMs.

    • Segregation: Do not mix solid[Cp*IrCl2]2 waste with other organic or inorganic solid wastes. Keep it in its original amber glass vial or transfer it to a clean, chemically inert container (e.g., HDPE or PTFE).

    • Labeling: Label the container explicitly as "Precious Metal Waste - Iridium Catalyst (CAS 12354-84-6) for Recovery."

    • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

    • Dispatch: Contact a specialized precious metal recovery service or your institutional Environmental Health and Safety (EHS) office to arrange for toll refining.

    Methodology B: Disposal of Reaction Mixtures and Contaminated Solvents

    Causality: Post-reaction, the iridium catalyst is typically dissolved in organic solvents (e.g., DCM, toluene, or alcohols) along with organic products and byproducts. This mixture cannot be easily refined and must be incinerated safely to prevent environmental heavy metal contamination.

    • Quenching: Ensure the reaction is fully quenched and no reactive intermediates (e.g., active hydrides) remain in the flask.

    • Phase Separation: If an aqueous workup was performed, separate the organic and aqueous layers. The iridium species often partitions into the organic layer, but aqueous layers must also be treated as heavy-metal contaminated.

    • Waste Routing:

      • Organic Waste: Transfer the organic solvent containing the dissolved catalyst into a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used.

      • Aqueous Waste: Transfer aqueous washings to a designated "Aqueous Heavy Metal Waste" container.

    • Incineration: EHS must dispatch these containers to a licensed professional waste disposal service. The facility will burn the waste in a chemical incinerator equipped with an afterburner and scrubber [2].

      • Causality: The scrubber is critical because the thermal decomposition of the dichloride dimer generates hydrogen chloride (HCl) gas, which must be neutralized to prevent atmospheric acid rain contribution [1].

    Methodology C: Spill Response and Solid Decontamination

    Causality: Sweeping dry powder generates aerosols, leading to inhalation exposure (STOT SE 3). Wet-brushing or HEPA vacuuming mitigates this risk.

    • Evacuation & PPE: Evacuate personnel from the immediate area. Don a fitted respirator (N95 or higher), chemical-resistant nitrile gloves, and safety goggles.

    • Containment: Do not use compressed air or a dry broom to gather the powder.

    • Collection: Use an electrically protected (explosion-proof) HEPA vacuum cleaner to collect the spilled powder. Alternatively, use the wet-brushing technique (dampen a paper towel with a compatible solvent like isopropanol) to wipe up the solid [3].

    • Packaging: Place all collected material and contaminated cleaning supplies into a sealed, rigid container.

    • Disposal: Route as hazardous solid waste (Methodology B) or recovery (Methodology A) depending on the purity of the collected spill.

    Part 3: Visualization of the Disposal Workflow

    To ensure absolute clarity in operational logistics, follow the decision matrix below for routing [Cp*IrCl2]2 waste.

    G Start Waste Generation: [Cp*IrCl2]2 Catalyst Decision Material State & Purity? Start->Decision Solid Solid / Unreacted (High Ir Content) Decision->Solid Expired/Unused Liquid Reaction Mixture / Contaminated Solvent Decision->Liquid Post-Reaction Spill Spill Cleanup Materials Decision->Spill Accidental Release Recovery Precious Metal Recovery (Toll Refining) Solid->Recovery Preserve Economic Value Segregation Segregate: Halogenated vs. Non-Halogenated Streams Liquid->Segregation Liquid Waste Protocol Incineration Licensed Hazardous Waste Incinerator (with Scrubber) Spill->Incineration Contaminated Solid Waste Segregation->Incineration EPA/RCRA Compliant Destruction

    Caption: Decision matrix for the logistical routing and proper disposal of [CpIrCl2]2 waste.*

    Part 4: Regulatory and Scientific Grounding

    Safety Data Sheets (SDS) from major chemical suppliers, such as Fisher Scientific [1] and TCI America [2], explicitly state that [Cp*IrCl2]2 must be disposed of via a licensed professional waste disposal service, utilizing an incinerator equipped with an afterburner and scrubber. This is due to the release of irritating gases and vapors, specifically carbon oxides and hydrogen chloride gas, upon thermal decomposition[1]. Furthermore, environmental precautions dictate that the product must not be allowed to enter drains, as heavy metal contamination in wastewater systems is strictly regulated under frameworks like the Clean Water Act (CWA) and equivalent international directives [3].

    References

    • Fisher Scientific. "SAFETY DATA SHEET: Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer." Fisher Scientific, 1.

    • TCI Chemicals. "SAFETY DATA SHEET: (Pentamethylcyclopentadienyl)iridium(III) Dichloride Dimer." TCI America, 2.

    • Heraeus Precious Metals. "SAFETY DATA SHEET: Iridium Powder / Sponge min. 99.9 %." Heraeus, 3.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (Pentamethylcyclopentadienyl)iridium dichloride dimer
    Reactant of Route 2
    Reactant of Route 2
    (Pentamethylcyclopentadienyl)iridium dichloride dimer
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